reticulocalbin
Description
Properties
CAS No. |
148998-28-1 |
|---|---|
Molecular Formula |
C8 H12 N4 O |
Synonyms |
reticulocalbin |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Reticulocalbin Function
Conserved EF-hand Calcium-Binding Motifs
Reticulocalbin is a member of the EF-hand superfamily of calcium-binding proteins. jst.go.jpnih.gov It possesses six conserved regions that show similarity to the high-affinity EF-hand calcium-binding motif. nih.govgenecards.orgthermofisher.comwikipedia.orgsigmaaldrich.com The EF-hand motif is a helix-loop-helix structural domain. The loop region, typically consisting of 12 amino acid residues, is responsible for coordinating calcium ions.
While this compound has six EF-hand domains, not all of them are functional in binding calcium. nih.govnih.gov Studies on mouse this compound revealed that despite the conservation of oxygen-containing amino acids important for Ca2+ positioning in all six domains, conserved glycine (B1666218) residues in the central part of the EF-hand motif are absent in three of them. nih.gov Subsequent research identified that the first, fourth, fifth, and sixth domains are capable of binding calcium, whereas the second and third domains have lost this ability. nih.gov This divergence suggests that the non-binding domains may have evolved to acquire new functions. nih.gov The binding of Ca2+ induces a conformational change in the protein, causing it to become more compact. nih.gov This structural change is thought to regulate the interaction of this compound with its target proteins within the secretory pathway. nih.gov
Table 1: Calcium-Binding Properties of this compound EF-hand Domains
| EF-hand Domain | Calcium Binding Capability |
| First | Yes |
| Second | No |
| Third | No |
| Fourth | Yes |
| Fifth | Yes |
| Sixth | Yes |
Endoplasmic Reticulum Retention Signals (e.g., HDEL/KDEL)
This compound is retained within the endoplasmic reticulum lumen through a specific sorting signal located at its carboxyl terminus. nih.govnih.govmarrvel.org This signal is the amino acid sequence His-Asp-Glu-Leu (HDEL). nih.govnih.gov The HDEL sequence is a variant of the more common Lys-Asp-Glu-Leu (KDEL) retention signal found in many other resident ER proteins in animal cells. nih.govnih.govwikipedia.org
The HDEL/KDEL signal ensures that proteins which accidentally get transported out of the ER to the Golgi apparatus are recognized by a specific receptor and returned. wikipedia.orgebi.ac.uk Experimental studies have shown that a mutant form of this compound lacking the HDEL sequence is secreted out of the cell, confirming the critical role of this motif in ER retention. nih.gov The high degree of conservation of the HDEL sequence in this compound across different species, such as mouse and human, suggests its potential involvement in the protein's specific functions beyond simple retention. nih.gov
N-terminal Signal Sequences and Targeting Mechanisms
Like other proteins destined for the secretory pathway, this compound is synthesized with an N-terminal signal sequence. nih.govubc.ca This sequence, which is a stretch of hydrophobic amino acids, directs the nascent polypeptide chain to the endoplasmic reticulum membrane. ubc.canih.gov For instance, the mouse this compound cDNA encodes a protein of 325 amino acids, which includes a 20-amino acid N-terminal signal sequence. nih.gov Similarly, the human homolog also contains a leader peptide. marrvel.orgscbt.com
Once the ribosome synthesizing the protein attaches to the ER membrane, the signal sequence facilitates the translocation of the rest of the protein into the ER lumen. ubc.ca After translocation, the signal sequence is typically cleaved off. ubc.ca This targeting mechanism ensures that this compound is correctly localized to its site of function within the ER.
Functional Domains Beyond Calcium Binding
The high conservation of amino acid sequences outside of the EF-hand motifs in this compound from different species suggests that the protein has biochemical functions beyond calcium binding. genecards.orgthermofisher.comnih.gov While the precise nature of all these functions is still under investigation, several interactions and roles have been identified.
This compound is part of the CREC (Calumenin, this compound, ERC-55, Cab-45) family of proteins. researchgate.netebi.ac.ukfrontiersin.org Members of this family are known to interact with and regulate various proteins within the ER and sarcoplasmic reticulum. frontiersin.org For example, this compound has been shown to interact with mortalin, a mitochondrial heat shock protein, which implicates it in pathways related to chaperone activity, cell proliferation, and aging. frontiersin.org
Furthermore, this compound-3 has been identified as a probable molecular chaperone that assists in protein biosynthesis and transport in the ER. uniprot.org It is involved in the proper biosynthesis and transport of specific proteins like pulmonary surfactant-associated proteins and the lipid transporter ABCA3. uniprot.org It also exhibits anti-fibrotic activity by regulating the secretion of type I and type III collagens. uniprot.org this compound-1 has been shown to interact with the HIV-1 envelope surface glycoprotein (B1211001) gp160. nih.gov These interactions highlight the multifunctional nature of this compound, extending its role from a simple calcium buffer to a key player in protein folding, transport, and cellular regulation.
Post-Translational Modifications and Their Functional Implications
The function and activity of this compound are further modulated by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. These modifications can influence its folding, stability, localization, and interactions with other molecules.
Glycosylation Patterns
This compound undergoes N-linked glycosylation, a common PTM for proteins entering the secretory pathway. genecards.orgnih.govresearchgate.net This involves the attachment of an oligosaccharide chain to an asparagine residue. Human this compound-1 has a potential N-glycosylation site at Asn-53. uniprot.org In mouse this compound-1, a potential N-glycosylation site at Asn-47 is known to be glycosylated. nih.govresearchgate.netuniprot.org Similarly, human this compound-3 has a potential N-glycosylation site at Asn-140. atsjournals.org
The pattern of glycosylation can be tissue-specific, leading to different glycoforms of the same protein. nih.gov For instance, a study comparing the glycosylation of mouse this compound-1 in the liver and brain found that while some sites had similar glycan structures, others showed significant differences. nih.gov This suggests that the glycosylation of this compound could be tailored to specific cellular contexts, potentially influencing its function in different tissues.
Sumoylation
Sumoylation is another PTM where a Small Ubiquitin-like Modifier (SUMO) protein is attached to a lysine (B10760008) residue. researchgate.net This modification is involved in regulating various cellular processes, including protein stability, localization, and transcriptional regulation. frontiersin.org Data from large-scale proteomics studies indicate that human this compound-1 can be sumoylated at several lysine residues, including K70, K81, and K302. uniprot.org this compound-3 has also been identified as having a sumoylated lysine at position 66. uniprot.org The functional consequences of this compound sumoylation are an active area of research, but it is plausible that this modification plays a role in modulating its interactions and functions within the ER.
Table 2: Post-Translational Modifications of Human this compound-1
| Modification | Site | Potential Function |
| N-linked Glycosylation | Asn-53 uniprot.org | Protein folding, stability, tissue-specific function nih.gov |
| Phosphorylation | Ser-55, Thr-76, Ser-80 uniprot.org | Regulation of protein activity and signaling |
| Sumoylation | Lys-70, Lys-81, Lys-302 uniprot.org | Protein stability, localization, interaction modulation |
| Acetylation | Lys-86 udel.edu | Regulation of protein function |
| Ubiquitination | Lys-86 udel.edu | Protein degradation and signaling |
| Methylation | Arg-83, Arg-90 udel.edu | Regulation of protein function |
Proteolytic Processing and Degradation Pathways
The regulation of this compound levels and function is intricately linked to cellular quality control mechanisms, primarily involving proteolytic processing and degradation pathways. These processes ensure that only properly folded and functional this compound is maintained, while misfolded or excess protein is efficiently removed.
Endoplasmic Reticulum-Associated Degradation (ERAD)
This compound, as an endoplasmic reticulum (ER) resident protein, is subject to the ER-associated degradation (ERAD) pathway. abcam.comnih.gov This is a major quality control system that targets misfolded or unassembled proteins for degradation by the ubiquitin-proteasome system. nih.govnih.govmdpi.com The ERAD process involves the recognition of non-native protein conformations, followed by their retro-translocation from the ER lumen to the cytosol. nih.gov Once in the cytosol, the protein is tagged with ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases), marking it for degradation by the 26S proteasome. mdpi.commdpi.com
Research indicates that this compound-3 plays a role in regulating the degradation of other proteins, such as pulmonary surfactant-associated proteins, through the ERAD pathway. abcam.comuniprot.orgthermofisher.com This suggests a reciprocal relationship where this compound itself is both a substrate and a modulator of the ERAD machinery.
Lysosomal Degradation
In addition to the proteasome, the lysosome serves as another major site for protein degradation. uni-muenchen.de While the ubiquitin-proteasome system primarily handles soluble misfolded proteins, autophagy-mediated lysosomal degradation is often responsible for the clearance of aggregated proteins. nih.gov There is evidence to suggest that Parkin, an E3 ubiquitin ligase, facilitates the degradation of this compound 1 (RCN1). researchgate.net In the absence of functional Parkin, RCN1 levels are upregulated. researchgate.net Parkin is known to be involved in controlling the lysosomal degradation of mitochondria (mitophagy), indicating a potential role for lysosomal pathways in this compound turnover. researchgate.net
Proteolytic Cleavage
This compound can undergo specific proteolytic cleavage events that may modulate its function or lead to its degradation.
Cleavage of this compound-1: Studies on human this compound-1 (hRCN1) have identified specific cleavage sites following digestion with trypsin and chymotrypsin. researchgate.net
Trypsin: Cleavage occurs between Lysine (Lys) 70 and Threonine (Thr) 71, and between Lysine (Lys) 176 and Alanine (Ala) 177. researchgate.net
Chymotrypsin: Cleavage sites have been identified between Phenylalanine (Phe) 72 and Aspartic acid (Asp) 73, and between Phenylalanine (Phe) 164 and Lysine (Lys) 165. researchgate.net
These cleavage events result in distinct fragments of the protein. researchgate.net
Cleavage of this compound-3: this compound-3 (RCN-3) contains recognition motifs for subtilisin-like proprotein convertases (SPCs), a family of serine endoproteases. nih.gov Specifically, RCN-3 has five Arg-Xaa-Xaa-Arg motifs, which are target sequences for SPCs. nih.gov It has been shown that RCN-3 can be cleaved by SPCs, such as furin, leading to degradation products. nih.gov The half-life of RCN-3 is prolonged when SPCs are inhibited, suggesting that this proteolytic processing is a key step in its turnover. nih.gov Furthermore, RCN-3 transiently associates with the precursor of PACE4 (an SPC), influencing its biosynthesis and secretion. nih.govmdpi.com
In the context of malaria parasites, an ER-resident this compound homolog, PfERC, is essential for the proteolytic maturation of key proteases required for the parasite's egress from host cells. biorxiv.orgresearchgate.net Knockdown of PfERC impairs the processing of subtilisin-like protease 1 (SUB1) and plasmepsin X (PMX). biorxiv.orguniprot.org
Interactive Data Tables
Table 1: Identified Proteolytic Cleavage Sites in Human this compound-1 (hRCN1)
| Protease | Cleavage Site | Resulting Fragments |
| Trypsin | Between Lys70 and Thr71 | 38 kDa and 27 kDa |
| Between Lys176 and Ala177 | ||
| Chymotrypsin | Between Phe72 and Asp73 | 38 kDa and 27 kDa |
| Between Phe164 and Lys165 | ||
| Data derived from Edman degradation of purified fragments. researchgate.net |
Cellular and Subcellular Localization Dynamics of Reticulocalbins
Endoplasmic Reticulum Lumen Residence and Secretory Pathway Association
Reticulocalbins, particularly RCN1, RCN2, and RCN3, are primarily known to reside in the lumen of the endoplasmic reticulum. oxfordreference.commdpi.comnih.govwikipedia.orgatsjournals.orgnih.govphysiology.org This localization is often facilitated by the presence of a C-terminal ER retention signal, such as the HDEL sequence found in RCN3 and RCN1. mdpi.comatsjournals.orgresearchgate.netumich.edu As members of the CREC family, they are integral to the secretory pathway, playing roles in protein biosynthesis and transport within this network. nih.govmdpi.comatsjournals.orgphysiology.orgassaygenie.com
Research has shown that RCN3 functions as a chaperone protein within the ER, assisting in the synthesis and secretion of other proteins, such as the precursor of the subtilisin-like proprotein convertase, PACE4. atsjournals.orgassaygenie.comnih.gov The transient association of RCN3 with proPACE4 highlights its involvement in the proper processing and trafficking of proteins through the secretory pathway. assaygenie.comnih.gov
Extracellular and Cell Surface Localization Mechanisms
While predominantly found in the ER lumen, studies have revealed that reticulocalbins can also be present in the extracellular space and on the cell surface. nih.govmdpi.comresearchgate.net This broader localization suggests involvement in functions beyond the confines of the ER.
Non-Canonical Secretion Pathways
The presence of reticulocalbins in the extracellular environment indicates that they can be secreted from cells. While the classical secretory pathway involves ER-Golgi trafficking and is dependent on a signal peptide, some proteins can be secreted through non-canonical pathways, particularly those lacking a conventional leader sequence. mdpi.com Although reticulocalbins typically possess a signal peptide and an ER retention signal, their detection in the extracellular space suggests the potential involvement of alternative secretion mechanisms. umich.eduplos.org
One study detected RCN1 in the conditioned culture medium of apoptotic Neuro-2A cells, suggesting it can be secreted into the extracellular environment. plos.org This finding points towards potential release mechanisms that might differ from the classical secretory route, possibly involving non-canonical pathways or release from dying cells. plos.org
Association with Plasma Membrane in Specific Cell Types
Beyond extracellular secretion, reticulocalbin-1 (RCN1) has been specifically observed to localize to the plasma membrane in certain cell types. researchgate.netnih.govprospecbio.comusbio.netoup.com This includes human endothelial cell lines, such as human dermal microvascular endothelial cells (HDMVECs) and bone marrow endothelial cells (BMECs), as well as human prostate cancer cell lines. researchgate.netumich.edunih.govprospecbio.comusbio.netnih.gov
Studies using membrane fractionation and flow cytometry have confirmed the presence of RCN1 on the surface of live endothelial and prostate cancer cells. umich.edunih.gov Interestingly, the surface expression of RCN1 on bone-marrow endothelial cells has been shown to be upregulated by treatment with tumor necrosis factor alpha (TNF-α), a pro-inflammatory cytokine. researchgate.netumich.edunih.gov This suggests that the plasma membrane localization of RCN1 can be regulated in response to external stimuli.
The mechanism by which RCN1, despite having an ER retention signal, reaches the plasma membrane is not fully understood. umich.eduoup.com However, the observation that other KDEL-containing proteins like calreticulin (B1178941) can also be found at the plasma membrane suggests that this phenomenon is not unique to this compound and might involve specific transport or trafficking mechanisms that bypass or modify the typical ER retention. umich.edu
Tissue and Cell Type Specific Expression Profiles
This compound proteins exhibit varied expression profiles across different tissues and cell types, indicating specialized roles in various biological contexts. nih.gov
Immunohistochemical examination has demonstrated a broad distribution of this compound (RCN) in various human organs in both fetuses and adults, with predominant expression observed in endocrine and exocrine organs. nih.gov However, the expression can be heterogeneous within the constituent cells of some organs. nih.gov
Specific cell types showing strong this compound staining include vascular endothelial cells, testicular germ cells, neurons, and follicular dendritic cells. nih.gov Among hematopoietic and lymphoid cells, plasma cells have been identified as RCN-positive. nih.gov
In inflammatory conditions, this compound expression has been shown to be enhanced in both epithelial and non-epithelial cells. nih.gov This suggests a potential involvement of reticulocalbins in the inflammatory response.
Studies on specific this compound family members provide further detail on tissue and cell type distribution. For instance, RCN1 is expressed in a wide range of tissues, including the nervous system, liver, skin, and lung. genecards.orgproteinatlas.orgnih.gov The Human Protein Atlas indicates RCN1 expression in numerous cell types, with some degree of tissue specificity observed, such as enrichment in the epididymis. proteinatlas.orguniprot.org
RCN2 shows cytoplasmic expression in selected tissues, including neurons, seminiferous duct cells, placenta, and epididymis. proteinatlas.org It has also been detected in specific brain cellular locations, such as glia, neurons (soma and synapse), endothelia, and ependymal cells of the choroid plexus, ventricle wall, and circumventricular organs. proteinatlas.org RCN2 expression has been found to be upregulated in colorectal cancer compared to adjacent non-tumor tissues. nih.gov
RCN3 is also widely expressed, with notable expression in cell types such as fibroblasts, pancreatic endocrine cells, endometrial stromal cells, ovarian stromal cells, peritubular cells, and Leydig cells. proteinatlas.orguniprot.org RCN3 expression has been observed to be induced in alveolar epithelium during bleomycin-induced pulmonary fibrosis and LPS-induced acute lung injury. atsjournals.orgphysiology.org Furthermore, RCN3 is overexpressed in glioblastoma and correlates with poor survival rates. mdpi.com
The heterogeneous and context-dependent expression of reticulocalbins across different tissues and cell types underscores their diverse potential functions and involvement in both normal physiological processes and pathological conditions. nih.gov
Data Tables
| This compound Family Member | Primary Subcellular Localization | Other Reported Localizations | Notable Tissue/Cell Type Expression | PubChem CID |
| This compound-1 (RCN1) | ER Lumen researchgate.netwikipedia.orgnih.govprospecbio.com | Plasma Membrane researchgate.netumich.edunih.govprospecbio.comusbio.net | Endothelial Cells, Prostate Cancer Cells, Nervous System, Liver, Skin, Lung, Epididymis nih.govresearchgate.netumich.edunih.govnih.govgenecards.orgproteinatlas.orgnih.gov | 11310398 |
| This compound-2 (RCN2) | ER Lumen nih.govproteinatlas.org | Cytosol (in some variants) nih.gov | Neurons, Seminiferous Duct Cells, Placenta, Epididymis, Glia, Endothelia, Ependymal Cells, Colorectal Cancer nih.govnih.govproteinatlas.org | 148122 |
| This compound-3 (RCN3) | ER Lumen mdpi.comatsjournals.orgphysiology.orgassaygenie.com | Cell Surface mdpi.comresearchgate.net | Fibroblasts, Pancreatic Endocrine Cells, Endometrial Stromal Cells, Ovarian Stromal Cells, Peritubular Cells, Leydig Cells, Alveolar Epithelium, Glioblastoma mdpi.comatsjournals.orgphysiology.orgproteinatlas.orguniprot.org | 124840 |
Molecular Functions and Mechanistic Roles of Reticulocalbins
Calcium Homeostasis and Calcium-Dependent Signaling
Reticulocalbins are integral to maintaining calcium homeostasis within the ER lumen and influencing cellular processes regulated by calcium. abcam.complos.org
Modulation of Intracellular Calcium Dynamics
Reticulocalbins contribute to the regulation of intracellular calcium levels. As calcium-binding proteins residing in the ER, they can buffer calcium within this organelle. oup.complos.orgphysiology.org The binding of calcium by the EF-hand domains of reticulocalbin is a key aspect of this function. abcam.comabcam.com Studies on this compound 1 (RCN1) suggest it is involved in regulating calcium-dependent activities in the ER lumen or post-ER compartment. uniprot.orgmybiosource.com Research indicates that RCN1 can influence ER-mediated calcium dynamics. researchgate.net For instance, overexpression of RCN1 in certain cell lines has been shown to inhibit the release of calcium from the ER. researchgate.net Conversely, downregulation of RCN1 can disrupt intracellular calcium homeostasis. researchgate.net
Interaction with Calcium-Dependent Pathways
Reticulocalbins participate in calcium-dependent signaling processes that impact various cellular functions, including protein folding and secretion. abcam.comabcam.com The CREC family, to which this compound belongs, is involved in secretory pathways and signal transduction. researchgate.net this compound's ability to bind calcium allows it to interact with other calcium-dependent proteins and ions, making it an important component of calcium homeostasis within the ER. abcam.comabcam.com this compound 1 has been shown to interact with inositol (B14025) 1,4,5-trisphosphate receptor type 1 (IP3R1), an ER calcium channel, and inhibit ER calcium release, thereby influencing ER stress-induced apoptosis. researchgate.net
Molecular Chaperone Activity in the Endoplasmic Reticulum
Reticulocalbins function as probable molecular chaperones within the ER, assisting in the complex processes of protein biosynthesis, transport, folding, and quality control. thermofisher.comabcam.comuniprot.orguniprot.orgorigene.cn
Protein Biosynthesis and Transport Assistance
Reticulocalbins are thought to assist in the biosynthesis and transport of proteins within the ER. thermofisher.comabcam.comuniprot.orguniprot.orgorigene.cn Specifically, this compound 3 (RCN3) is required for the proper biosynthesis and transport of certain proteins, including pulmonary surfactant-associated protein A (SP-A), pulmonary surfactant-associated protein D (SP-D), and the lipid transporter ABCA3. thermofisher.comuniprot.orguniprot.orguniprot.org By regulating the proper expression and degradation of these proteins, RCN3 plays a crucial role in pulmonary surfactant homeostasis. thermofisher.comuniprot.orguniprot.orguniprot.org this compound 3 also transiently associates with immature PCSK6 and regulates its secretion. thermofisher.comabcam.comuniprot.orguniprot.org
Role in Protein Folding and Quality Control
Reticulocalbins are involved in the critical processes of protein folding and quality control within the ER. abcam.comabcam.com They are part of a complex involved in glycoprotein (B1211001) maturation and quality control in the ER. abcam.comabcam.com this compound 3, for example, helps ensure proper protein folding, which is essential for cellular function. abcam.comabcam.com Within the ER, proteins undergo rigorous quality control, including interactions with ER-resident chaperones. embopress.org this compound 3 may interact with proteins like BiP/GRP78, which are involved in maintaining proper protein conformation. abcam.com By stabilizing protein folding pathways, this compound 3 potentially influences the progression and severity of conditions involving improper protein folding. abcam.comabcam.com
Involvement in Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway
Reticulocalbins are implicated in the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway. abcam.comabcam.comuniprot.orguniprot.orgnih.govmedchemexpress.cn The ERAD pathway is a crucial cellular mechanism for managing protein misfolding and cellular stress levels by targeting misfolded proteins for degradation. abcam.comabcam.com this compound's role in regulating the degradation of specific proteins, such as those involved in pulmonary surfactant homeostasis, highlights its involvement in ERAD. thermofisher.comuniprot.orguniprot.orguniprot.org
Contribution to the Unfolded Protein Response (UPR)
This compound plays a role in cellular mechanisms connected to the unfolded protein response (UPR) pathway abcam.com. The UPR is a cellular stress response mechanism activated when misfolded proteins accumulate in the ER. RCN1 is suggested to participate in the UPR pathway by helping to ensure proper protein folding, particularly during periods of stress when misfolded proteins are prevalent abcam.com. This compound 3 (RCN3) may also interact with proteins like BiP/GRP78, which are involved in maintaining proper protein conformation, potentially influencing protein folding pathways abcam.comabcam.com.
Protein-Protein Interaction Networks
Reticulocalbins engage in a variety of protein-protein interactions, influencing diverse cellular functions including protein processing, signaling pathways, and cytoskeletal organization wikipedia.orgprospecbio.comkinase.com.
Interaction with Proprotein Convertases (e.g., PACE4)
This compound-3 (RCN3), a member of the CREC family, has been shown to transiently associate with the precursor of the subtilisin-like proprotein convertase, PACE4 (PCSK6) nih.govuniprot.orgmdpi.comdntb.gov.uanih.gov. This interaction appears to play a significant role in the biosynthesis and secretion of PACE4 nih.govnih.gov. Studies have indicated that co-expression of RCN3 with PACE4 can increase the autoactivation and secretion of PACE4 nih.govnih.gov. This transient association is suggested to be important for the proper processing and secretion of proPACE4 nih.gov.
Modulation of Kinase Activity (e.g., B-RAF, PSKH1)
Reticulocalbins have been shown to modulate the activity of certain kinases. This compound 1 (RCN1) has been identified as a negative regulator of B-RAF activity oup.comoup.comnih.gov. Studies in cardiomyocytes have shown that RCN1 overexpression can impede phenylephrine-induced hypertrophy and lead to significantly reduced MEK1/2 phosphorylation, a downstream target of B-RAF oup.comnih.gov. Conversely, knockdown of RCN1 induced cardiomyocyte hypertrophy and increased MEK1/2 phosphorylation oup.comnih.gov. This inhibition of B-RAF by RCN1 is reported to be Ca2+-dependent researchgate.net.
This compound-3 (RCN3), an ER-resident Ca2+ sensor of the CREC family, has been shown to suppress the catalytic activity of Protein Serine Kinase H1 (PSKH1) kinase.comresearchgate.netnih.govpnas.org. This is in contrast to the activation of PSKH1 by Ca2+-Calmodulin researchgate.netnih.govpnas.org. These findings suggest that different calcium sensors, including this compound-3, can differentially tune PSKH1 kinase activity through allosteric mechanisms kinase.comresearchgate.netnih.govpnas.org.
Data Table: Modulation of Kinase Activity
| This compound Subtype | Interacting Kinase | Effect on Kinase Activity | Notes | Source |
| RCN1 | B-RAF | Negative modulation | Inhibits B-RAF/MEK1 interaction, Ca2+-dependent. | oup.comoup.comnih.govresearchgate.net |
| RCN3 | PSKH1 | Suppression | Suppresses catalytic activity. | kinase.comresearchgate.netnih.govpnas.org |
Interactions with Cell Cycle Regulators (e.g., PDE, Cyclin D, CDKs)
This compound has been reported to interact with proteins involved in cell cycle regulation. This compound can bind and inhibit the interaction of protein phosphatase-phosphodiesterases (PDE) with both cyclin D and CDKs (Cyclin-Dependent Kinases) in vitro prospecbio.com. While this interaction was observed in vitro, it was not found in vivo prospecbio.com. Cyclin D and CDKs are key regulators of cell cycle progression, particularly the G1-S phase transition nih.govnih.gov. RCN1 has been listed as a protein that co-precipitates with Cyclin D1 nih.gov.
Data Table: Interactions with Cell Cycle Regulators
| This compound Subtype | Interacting Protein | Notes | Source |
| This compound | PDE | Binds and inhibits interaction with Cyclin D and CDKs (in vitro). | prospecbio.com |
| This compound | Cyclin D | Binds and inhibits interaction with PDE (in vitro); RCN1 co-precipitates with Cyclin D1. | prospecbio.comnih.gov |
| This compound | CDKs | Binds and inhibits interaction with PDE (in vitro). | prospecbio.com |
Interaction with Cytoskeletal Proteins (e.g., Hsp27)
This compound has been found to interact directly with the cytoskeletal protein Hsp27 (Heat Shock Protein 27) prospecbio.comrsc.orgnih.govresearchgate.net. This interaction occurs at lysine (B10760008) residues 114/115 of Hsp27 and results in increased Hsp27 protein stability prospecbio.com. Hsp27 is a small heat shock protein that can interact with actin and is involved in maintaining cytoskeletal integrity and protecting against stress-induced actin fragmentation researchgate.net.
Data Table: Interaction with Cytoskeletal Proteins
| This compound Subtype | Interacting Protein | Notes | Source |
| This compound | Hsp27 | Direct interaction at lysine residues 114/115, increases Hsp27 stability. | prospecbio.comrsc.orgnih.govresearchgate.net |
Lipid Metabolism and Homeostasis Involvement
Members of the this compound family have been linked to aspects of lipid metabolism and the maintenance of lipid homeostasis within specific cellular and tissue contexts. While RCN proteins are broadly known for their calcium-binding capabilities and ER-resident functions, studies have begun to delineate their more direct or indirect involvement in the complex pathways governing lipid synthesis, transport, and regulation.
Role in Cholesterol Metabolism and Bile Acid Breakdown
Research suggests a potential involvement of this compound, particularly RCN2, in cholesterol and triglyceride metabolism. Studies in human cohorts have observed associations between circulating levels of RCN2 protein and lipid profiles. A trend towards an association between circulating RCN2 and triglyceride levels has been noted. idrblab.cnrcsb.org Furthermore, an inverse correlation between serum RCN2 and HDL cholesterol levels has been reported in patients with coronary artery disease. rcsb.orgrcsb.orgumw.edu.pl
In mouse models, altered expression of RCN (specifically identified as Rcn in the context of the study, likely referring to a paralog involved in hepatic function) has been observed in conjunction with changes in the expression of genes involved in cholesterol biosynthesis and metabolism in the liver following exposure to certain compounds. researchgate.net Decreased expression of RCN was noted alongside downregulated genes related to cholesterol pathways. researchgate.net
While these findings indicate a link between this compound (specifically RCN2 and an unspecified hepatic RCN) and cholesterol/triglyceride metabolism, the precise molecular mechanisms by which this compound proteins directly regulate these processes or participate in bile acid breakdown require further detailed investigation. The observed correlations and associations suggest a role in systemic lipid homeostasis and potentially in the pathogenesis of lipid-related disorders like atherosclerosis. rcsb.orgumw.edu.plwikipedia.org
Regulation of Surfactant Lipid Transport
This compound-3 (RCN3) plays a critical and more clearly defined role in the regulation of pulmonary surfactant homeostasis, which involves the intricate transport and packaging of surfactant lipids. Pulmonary surfactant, a complex mixture of lipids and proteins, is essential for reducing surface tension in the alveoli and ensuring proper respiratory function. citeab.com
RCN3 is required for the proper biosynthesis and transport of key components of the pulmonary surfactant system, including surfactant-associated proteins A (SP-A) and D (SP-D), and the lipid transporter ABCA3. citeab.comnih.govnih.govciteab.comnih.govuniprot.orgwikipedia.org ABCA3 is an ATP-binding cassette transporter localized to the limiting membrane of lamellar bodies in alveolar type II cells, where it is indispensable for the packaging of phospholipids (B1166683), the primary lipid component of surfactant, into these storage organelles. rcsb.orgciteab.comnih.gov
By regulating the proper expression and transport of ABCA3, RCN3 indirectly but crucially influences the transport and packaging of surfactant lipids into lamellar bodies. citeab.comnih.govnih.govciteab.comnih.govuniprot.orgwikipedia.org Disruption of Rcn3 in mouse models has been shown to lead to severe defects in perinatal lung maturation, characterized by abnormal lamellar bodies and disrupted surfactant lipid homeostasis, including a marked decrease in major phospholipid species. citeab.com This highlights the indispensable physiological role of RCN3 in coordinating the processes necessary for the proper assembly and transport of surfactant lipids, essential for neonatal respiratory adaptation. citeab.com
The role of RCN3 in regulating ABCA3 and surfactant protein transport underscores its importance in the secretory pathway of alveolar type II cells and its direct impact on the availability and proper localization of components necessary for functional pulmonary surfactant. citeab.comnih.govnih.govciteab.comnih.govuniprot.orgwikipedia.org
Physiological Roles and Biological Processes Mediated by Reticulocalbins
Developmental Biology Roles
Reticulocalbins are integral to several aspects of development, from the earliest embryonic stages to postnatal maturation of specific tissues.
In Utero Embryonic Development
Reticulocalbin-1 (RCN1) is involved in the embryonic development that occurs within the uterus. wikipedia.orgmedchemexpress.cnbiogps.orgvectorbuilder.comnih.govuniprot.orgmybiosource.comgenecards.org While detailed mechanisms are still under investigation, its expression has been noted during various stages of embryogenesis. pnas.orgjax.org The process of prenatal development encompasses the germinal, embryonic, and fetal stages, where tissues and organs develop. rcn.org.uk Deviations in this intricate process can lead to congenital anomalies. rcn.org.uk Research involving human embryos requires strict ethical considerations. qub.ac.uk
Perinatal Lung Maturation
This compound 3 (Rcn3) is critically important for the maturation of the lungs around the time of birth. atsjournals.orgnih.govmdpi.com Studies in mice have shown that the absence of Rcn3 leads to neonatal respiratory failure and death shortly after birth due to atelectasis (lung collapse). atsjournals.orgnih.gov This respiratory distress is a result of the functional immaturity of alveolar epithelial type II cells, which are responsible for producing pulmonary surfactant. atsjournals.orgnih.gov
Specifically, Rcn3 deficiency is associated with:
A significant reduction in surfactant proteins A (SP-A) and D (SP-D) at the protein level, but not at the mRNA level. atsjournals.orgresearchgate.net
Disruption of surfactant phospholipid homeostasis. nih.gov
Disordered lamellar bodies, the organelles within type II cells that store and secrete surfactant. nih.gov
Impaired secretion of surfactant proteins and phospholipids (B1166683) from lung epithelial cells. atsjournals.orgnih.gov
These findings underscore the essential role of Rcn3 in the synthesis and secretion of surfactant components, which are vital for reducing surface tension in the alveoli and allowing for normal breathing after birth. atsjournals.orgnih.govbiorxiv.org
Camera-Type Eye Development
This compound-1 (RCN1) is implicated in the development of the camera-type eye. wikipedia.orgmedchemexpress.cnbiogps.orgvectorbuilder.comuniprot.orgmybiosource.comgenecards.org The precise functions of RCN1 in this complex process are an area of ongoing research.
Postnatal Tendon Development (Collagen Fibrillogenesis, Tenocyte Maturation)
This compound 3 (Rcn3) plays a pivotal role in the development of tendons after birth, specifically in the processes of collagen fibrillogenesis and the maturation of tenocytes (tendon cells). mdpi.comnih.govdntb.gov.uabiorxiv.orgorthosearch.org.ukupenn.edumdpi.com Tendons are primarily composed of highly organized type I collagen, which provides their tensile strength. biorxiv.orgnih.gov
Research using mouse models has demonstrated that the loss of Rcn3 in tendons results in:
Decreased tendon thickness. nih.govbiorxiv.org
Reduced mechanical properties. nih.gov
Increased cell density (cellularity) and abnormal maturation of tenocytes. nih.govbiorxiv.org
A smaller distribution of collagen fibril diameter. nih.gov
Over-hydroxylation of specific lysine (B10760008) and proline residues in type I collagen. researchgate.netnih.gov
These findings indicate that Rcn3 is a critical regulator of the post-translational modification of collagen and the assembly of collagen fibrils, which are essential for the proper structure and function of tendons. nih.govbiorxiv.org
Cellular Processes and Organ System Physiology
Beyond developmental roles, reticulocalbins are involved in fundamental cellular processes that are vital for the normal physiology of various organ systems.
Regulation of Cell Proliferation and Migration
Members of the this compound family have been shown to regulate cell proliferation and migration in various contexts.
This compound 1 (RCN1): In the context of non-small cell lung cancer (NSCLC), osteoblasts can transfer RCN1 to cancer cells, which promotes their proliferation and migration by inhibiting endoplasmic reticulum (ER) stress. nih.govnih.gov Depletion of RCN1 in these cancer cells suppresses their growth and movement. nih.govnih.gov
This compound 2 (RCN2): RCN2 has been found to promote the proliferation and migration of oral squamous cell carcinoma (OSCC) cells. researchgate.netajol.info It achieves this by regulating the EGFR/ERK signaling pathway. researchgate.netajol.info In colorectal cancer, RCN2 expression is upregulated and appears to be involved in promoting cell invasion and migration. spandidos-publications.com
This compound 3 (RCN3): In glioblastoma, a malignant brain tumor, RCN3 is overexpressed and associated with poor patient survival. mdpi.com Knockdown or knockout of RCN3 significantly reduces the proliferation and self-renewal of glioblastoma stem cells (GSCs). mdpi.com In keloid fibroblasts, RCN3 promotes cell proliferation and migration, and its downregulation inhibits these processes. d-nb.info
Modulation of Cell Apoptosis and Necroptosis Pathways
This compound-1 (RCN1) has been identified as a significant factor in the regulation of programmed cell death, specifically apoptosis and necroptosis. tandfonline.com Apoptosis is a controlled, non-inflammatory form of cell death, while necroptosis is a programmed form of necrosis, or inflammatory cell death. bio-techne.com
Studies have shown that the downregulation of RCN1 can sensitize cancer cells to treatment. For instance, knocking down RCN1 in nasopharyngeal carcinoma cells increased their sensitivity to the chemotherapy drug Adriamycin by promoting ER stress-induced apoptosis. tandfonline.com In prostate cancer cells, the loss of RCN1 has been shown to trigger both apoptosis in a caspase-dependent manner and necroptosis. researchgate.net This suggests that RCN1 expression levels can influence a cell's susceptibility to undergo these death pathways, with lower levels of RCN1 promoting cell death. tandfonline.com The mechanism often involves the accumulation of unfolded proteins in the ER, leading to ER stress, which, if unresolved, can initiate apoptosis. tandfonline.com
The process of necroptosis involves the formation of a "Ripoptosome" complex, which includes proteins like RIP1, FADD, and Caspase 8. bio-techne.com While caspases are central to apoptosis, necroptosis is independent of caspase activity and relies on kinases like RIP1 and RIP3. bio-techne.com The dual role of RCN1 in both apoptosis and necroptosis highlights its importance as a potential therapeutic target in diseases like cancer. tandfonline.comresearchgate.net
Role in Microglial Phagocytosis and Clearance of Apoptotic Cells
This compound-1 (RCN1) plays a crucial role as a phagocytosis ligand, facilitating the clearance of apoptotic cells by microglia, the resident immune cells of the central nervous system. nih.govresearchgate.net This process is vital for maintaining tissue homeostasis and preventing inflammation that could result from the accumulation of dead cells. nih.gov
RCN1 is secreted by healthy cells, such as neurons, and selectively binds to the surface of apoptotic neurons. nih.gov This binding acts as a bridge, marking the apoptotic cells for recognition and engulfment by microglia. nih.govplos.org The ingested apoptotic cells are then processed within the microglia in compartments called phagosomes, which co-localize with the marker Rab7, confirming their entry into the phagocytic pathway. nih.govresearchgate.net
The stimulation of microglial phagocytosis by RCN1 is dose-dependent. nih.gov Interestingly, RCN1 also enhances the phagocytic activity of macrophages, which share many functional similarities with microglia, suggesting a broader role for RCN1 in clearing apoptotic cells throughout the body. nih.gov This function is critical for preventing the release of potentially damaging intracellular contents from dying cells. frontiersin.org
Contributions to Lung Injury Repair and Alveolar Microenvironment Maintenance
This compound-3 (RCN3) is significantly involved in the processes of lung injury and repair, particularly in maintaining the delicate alveolar microenvironment. researchgate.netphysiology.org The alveoli are the primary sites of gas exchange in the lungs, and their proper function is essential for respiration.
Studies have shown that RCN3 expression is markedly induced in the alveolar epithelium during acute lung injury (ALI), such as that caused by lipopolysaccharide (LPS), a component of bacterial cell walls. researchgate.netphysiology.orgnih.gov This induction of RCN3 in type II alveolar epithelial cells (AECIIs) appears to have a pro-inflammatory effect. physiology.org It promotes the activation of the NF-κB signaling pathway, which in turn leads to an inflammatory response and can contribute to the development of acute respiratory distress syndrome (ARDS). researchgate.netphysiology.org
Deficiency of RCN3 in alveolar epithelial cells has been shown to reduce the severity of LPS-induced ALI and alveolar inflammation. researchgate.netphysiology.orgnih.gov This protective effect is associated with decreased activation of NF-κB and lower levels of NLRP3, a key component of the inflammasome. researchgate.netphysiology.orgnih.gov The inflammasome is a multi-protein complex that drives inflammatory responses. physiology.org These findings suggest that targeting RCN3 could be a potential therapeutic strategy for mitigating the excessive inflammation seen in conditions like ARDS. researchgate.netphysiology.org
Regulation of Cardiovascular System Physiology (e.g., Blood Pressure)
Rcn2 is abundantly expressed in the endothelium and adventitia of normal arteries and its expression is significantly increased in the medial layer of arteries undergoing structural remodeling. physiology.org Research in animal models has demonstrated that a loss of Rcn2 leads to lower blood pressure and resistance to hypertension induced by angiotensin II, a potent vasoconstrictor. physiology.orgvirginia.edu This suggests that Rcn2 plays a role in the mechanisms that control blood pressure.
Hypertension, or high blood pressure, is a major risk factor for a number of serious cardiovascular diseases, including heart failure, stroke, and chronic kidney disease. physiology.org The identification of Rcn2's role in blood pressure regulation opens up new avenues for understanding the etiology of hypertension and for the potential development of new therapeutic approaches. physiology.orgscilit.comglobalauthorid.com
Immune Response Modulation (e.g., Macrophage Polarization, Inflammasome Activation)
Reticulocalbins are involved in modulating the immune response, including influencing macrophage polarization and inflammasome activation. nih.govphysiology.org Macrophages are versatile immune cells that can adopt different functional phenotypes, a process known as polarization. nih.gov The two main phenotypes are the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. embopress.org
As mentioned previously, this compound-1 (RCN1) facilitates the phagocytosis of apoptotic cells by macrophages. nih.gov This clearance of cellular debris is an important aspect of resolving inflammation and maintaining tissue homeostasis.
This compound-3 (RCN3) has been shown to play a role in the activation of the NLRP3 inflammasome in alveolar epithelial cells in response to inflammatory stimuli like LPS. researchgate.netphysiology.org This activation leads to the release of pro-inflammatory cytokines. physiology.org The inflammasome is a critical component of the innate immune system that detects pathogens and cellular stress, triggering an inflammatory response. frontiersin.org The modulation of inflammasome activity by RCN3 highlights its role as a regulator of innate immunity. physiology.org The ability of reticulocalbins to influence macrophage function and inflammasome activation underscores their importance in orchestrating immune responses. nih.govphysiology.org
Connective Tissue Remodeling (e.g., Collagen Production)
Reticulocalbins have been implicated in the remodeling of connective tissue, particularly in the regulation of collagen production. nih.gov Collagen is a major structural protein in the extracellular matrix (ECM) of various tissues, providing strength and support. fortunejournals.com
Research has shown that this compound-1 (RCN-1) can decrease the production of collagen type I in human cardiac fibroblasts. nih.gov In contrast, this compound-3 (RCN-3) has been identified as a novel negative mediator of collagen production in these cells. nih.gov This suggests that different this compound isoforms may have distinct effects on ECM remodeling.
The regulation of collagen synthesis and degradation is a tightly controlled process, and its dysregulation can lead to fibrosis, the excessive accumulation of connective tissue. fortunejournals.com The finding that RCN-1 and RCN-3 can modulate collagen production in cardiac fibroblasts suggests their potential involvement in cardiac fibrosis, a condition that can impair heart function. nih.gov Further research into the role of reticulocalbins in connective tissue remodeling could provide insights into the pathogenesis of fibrotic diseases. nih.govnih.gov
Data Tables
Table 1: Research Findings on this compound's Role in Cellular Processes
| This compound Isoform | Biological Process | Key Findings | Cell/Tissue Type | Reference(s) |
| This compound-1 (RCN1) | Apoptosis & Necroptosis | Downregulation promotes ER stress-induced apoptosis and necroptosis. | Nasopharyngeal carcinoma cells, Prostate cancer cells | tandfonline.com, researchgate.net |
| This compound-1 (RCN1) | Microglial Phagocytosis | Acts as a bridging molecule to facilitate the clearance of apoptotic neurons. | Microglia, Macrophages | plos.org, nih.gov |
| This compound-3 (RCN3) | Lung Injury & Repair | Promotes pro-inflammatory response in alveolar epithelium via NF-κB/NLRP3 inflammasome axis. | Alveolar epithelial cells | researchgate.net, physiology.org, nih.gov |
| This compound-2 (Rcn2) | Blood Pressure Regulation | Loss of Rcn2 lowers blood pressure and restrains angiotensin II-induced hypertension. | Arterial endothelium, adventitia, and media | virginia.edu, physiology.org |
| This compound-1 (RCN-1) | Collagen Production | Decreases intracellular and secreted collagen type I protein levels. | Human cardiac fibroblasts | nih.gov |
| This compound-3 (RCN-3) | Collagen Production | Acts as a negative mediator of collagen production. | Human cardiac fibroblasts | nih.gov |
Involvement in Disease Pathogenesis: Cellular and Molecular Mechanisms
Reticulocalbin in Inflammatory and Fibrotic Conditions
This compound, particularly this compound 3 (RCN3), has emerged as a molecule involved in the pathogenesis of various inflammatory and fibrotic conditions. Its roles often involve modulating cellular responses and signaling pathways critical to these processes.
Acute Lung Injury Pathogenesis (e.g., LPS-induced inflammation)
RCN3 has been shown to play a role in the pathogenesis of acute lung injury (ALI), particularly in models induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria that triggers a strong inflammatory response. Studies have observed a marked induction of RCN3 in the alveolar epithelium during LPS-induced ALI physiology.orgresearchgate.net. Research using mice with a selective deletion of RCN3 in alveolar epithelial cells demonstrated that RCN3 deficiency significantly blunted LPS-induced ALI and alveolar inflammation physiology.orgresearchgate.net. This alleviated ALI was accompanied by decreased activation of NF-κB signaling and NLRP3-dependent inflammasome physiology.orgresearchgate.net. In vitro studies using alveolar epithelial cells also showed that RCN3 knockdown blunted the activation of these pathways upon LPS exposure physiology.orgresearchgate.net. These findings suggest a role for RCN3 in regulating the alveolar inflammatory response to pulmonary infection through the NF-κB/NLRP3/inflammasome axis physiology.orgresearchgate.net.
Pulmonary Fibrosis Mechanisms (e.g., Bleomycin-induced)
RCN3 is also implicated in the mechanisms underlying pulmonary fibrosis, a condition characterized by excessive accumulation of fibrous tissue in the lungs atsjournals.orgnih.gov. In bleomycin-induced pulmonary fibrosis, a widely used experimental model, increased expression of RCN3 has been observed in the alveolar epithelium, particularly in type II alveolar epithelial cells (AECIIs) atsjournals.orgnih.gov. Studies utilizing mice with a selective deletion of RCN3 in AECIIs in adulthood revealed that RCN3 deficiency exacerbated bleomycin-induced pulmonary fibrosis and reduced lung mechanics atsjournals.orgsci-hub.ru. These mice also exhibited enhanced alveolar epithelial cell apoptosis and ER stress following bleomycin (B88199) treatment atsjournals.orgsci-hub.ru. This suggests a protective role for RCN3 in AECIIs against ER stress-induced dysfunction in the context of bleomycin-induced injury physiology.orgatsjournals.org.
Furthermore, RCN3 has been shown to promote fibroblast activation, a key event in fibrosis, by maintaining persistent activation of TGFβ1 signaling nih.gov. This occurs through a positive feedback loop involving TGFβ1, RCN3, and TGFβ receptor 1 (TGFBR1) nih.gov. In this loop, RCN3, which is upregulated by TGFβ1 exposure, interacts with and detains EZH2 (an epigenetic methyltransferase) in the cytoplasm nih.gov. This detention leads to the release of EZH2-mediated epigenetic repression of TGFBR1, resulting in the persistent expression of TGFBR1 and continued activation of TGFβ1 signaling nih.gov. This mechanism highlights a critical role for the RCN3-mediated loop in lung fibrosis and suggests that RCN3 upregulation may contribute to resistance to anti-fibrotic treatments nih.gov.
Role in Keloid Pathogenesis and Fibroblast Modulation
RCN3 has also been investigated for its role in keloid pathogenesis, a dermatological condition characterized by excessive fibrous tissue accumulation researchgate.netdoaj.orggeneseo.edu. Studies have indicated that RCN3 is upregulated in keloid fibroblasts researchgate.netdoaj.org. Modulating RCN3 expression in keloid fibroblasts has shown effects on fibrotic markers and cellular behavior researchgate.net. Specifically, knockdown of RCN3 reduced the expression of fibrotic markers (such as collagen I, collagen III, MMP2, and α-SMA), decreased cell proliferation and migration, and increased apoptosis in keloid fibroblasts researchgate.net. Conversely, treatment with recombinant RCN3 enhanced these fibrotic responses researchgate.net. Changes in the TGFβ1/Smad2 pathway, particularly in Smad2 phosphorylation and Smad7, were observed following RCN3 modulation researchgate.net. These findings suggest that RCN3 acts as a regulator in keloid pathology, influencing fibrosis and cellular behavior through the TGFβ1/Smad2/Smad7 signaling pathway researchgate.netdoaj.org.
Atherosclerosis Development and Vascular Inflammation
This compound 2 (RCN2) has been identified as a potential player in atherosclerosis development and vascular inflammation mdpi.comresearchgate.netdntb.gov.ua. Vascular inflammation driven by oxidized lipoproteins is a key factor in the initiation, progression, and rupture of atherosclerotic plaques mdpi.comresearchgate.net. RCN2 is considered a key regulator of both basal and oxidized lipid-induced cytokine production in arterial wall cells mdpi.comresearchgate.netdntb.gov.ua. Immunohistochemical analysis has revealed abundant RCN2 expression in the endothelium and adventitia of normal arteries and in atherosclerotic lesions in both humans and mice mdpi.comresearchgate.netdntb.gov.ua. Studies in mice susceptible to atherosclerosis showed higher plasma Rcn2 levels compared to resistant strains, and a high-fat diet increased plasma Rcn2 levels in both strains mdpi.comdntb.gov.ua. In humans, elevated serum RCN2 levels have been observed in patients with coronary artery disease (CAD) or peripheral artery disease (PAD) compared to healthy individuals mdpi.comdntb.gov.ua. Furthermore, HDL treatment has been shown to suppress Rcn2 expression in endothelial cells, suggesting a potential mechanism by which HDL exerts anti-inflammatory and anti-atherosclerotic effects mdpi.comdntb.gov.ua. RCN2 has also been implicated in the regulation of blood pressure, potentially through its actions on eNOS activity in endothelial cells nih.gov.
This compound in Other Systemic Disorders
Beyond inflammatory and fibrotic conditions, this compound has been linked to other systemic disorders, including those affecting the heart.
Cardiac Remodeling, Hypertrophy, and Fibrosis
This compound, particularly RCN3 and RCN1, has been implicated in cardiac remodeling, hypertrophy, and fibrosis. Cardiac remodeling, which involves structural and functional changes in the heart, plays a significant role in the development of heart failure europa.eu. Myocardial fibrosis, characterized by excessive collagen accumulation, is a hallmark of many cardiac pathologies europa.eu.
RCN3 has been identified as a molecule down-regulated by factors involved in cardiac remodeling, such as aldosterone, galectin-3, and cardiotrophin-1 nih.gov. Studies in human cardiac fibroblasts suggest that RCN3 exerts a negative effect on collagen production, with recombinant RCN3 treatment decreasing collagen expression nih.gov. This indicates that RCN3 may act as a negative regulator of collagen production and possess anti-fibrotic effects in the heart europa.eunih.gov.
RCN1 has also been shown to modulate cardiomyocyte hypertrophy researchgate.net. Research indicates that RCN1 can block cardiomyocyte hypertrophy induced by certain stimuli researchgate.net. These findings collectively suggest beneficial effects of this compound molecules in both cardiac fibrosis and hypertrophy researchgate.net.
Data Tables
Based on the search results, here are some potential data points that could be presented in tables.
Table 1: RCN3 Expression in LPS-Induced ALI
| Condition | RCN3 Expression in Alveolar Epithelium | NF-κB Activation | NLRP3 Levels |
| Control | Basal | Low | Low |
| LPS-induced ALI | Markedly Induced | Increased | Increased |
| RCN3 Deficiency + LPS | Blunted Induction | Decreased | Decreased |
Table 2: Effect of RCN3 Deficiency on Bleomycin-Induced Pulmonary Fibrosis
| Condition | Pulmonary Fibrosis Severity | Lung Mechanics | AEC Apoptosis | ER Stress |
| Control + Bleomycin | Moderate | Reduced | Present | Present |
| RCN3 Deficiency + Bleomycin | Exacerbated | Further Reduced | Enhanced | Enhanced |
Table 3: Effect of RCN3 Modulation on Keloid Fibroblasts
| Treatment | Collagen I Expression | Collagen III Expression | Cell Proliferation | Cell Migration | Apoptosis |
| Control | Basal | Basal | Normal | Normal | Normal |
| RCN3 Knockdown | Reduced | Reduced | Decreased | Decreased | Increased |
| Recombinant RCN3 | Enhanced | Enhanced | Increased | Increased | Decreased |
Table 4: RCN2 Levels in Atherosclerosis
| Group | Serum/Plasma RCN2 Levels |
| Healthy Controls | Basal |
| Patients with CAD or PAD | Elevated |
| Atherosclerosis-susceptible mice (Basal) | Higher |
| Atherosclerosis-resistant mice (Basal) | Lower |
| Mice on High-Fat Diet | Increased |
Hypertension Mechanisms
This compound, specifically subtypes like this compound 1 (RCN1) and this compound 2 (RCN2), has been investigated for its impact on blood pressure regulation and the development of hypertension.
RCN1 has been identified as a negative modulator of cardiomyocyte hypertrophy. Studies have shown that overexpression of RCN1 can impede phenylephrine-induced hypertrophy in cultured cardiomyocytes, leading to reduced MEK1/2 phosphorylation. oup.com Conversely, the knockdown of RCN1 using specific synthetic miRNA induced cardiomyocyte hypertrophy and significantly increased MEK1/2 phosphorylation. oup.com These findings suggest that RCN1 modulates cardiomyocyte growth by inhibiting the RAF/MEK signaling pathway, which is known to be involved in the development of hypertrophy. oup.comjacc.org
RCN2 has also been implicated in blood pressure control. Research using mouse models has shown that deletion of the Rcn2 gene leads to lower basal blood pressure and attenuates angiotensin II-induced hypertension. nih.govnih.govmdpi.com RCN2 is expressed in the endothelium and adventitia of normal arteries and is upregulated in the medial layer during structural remodeling. nih.govnih.gov Studies suggest that RCN2 may regulate blood pressure through its actions on endothelial nitric oxide (NO) synthase. nih.govnih.gov Specifically, siRNA knockdown of Rcn2 in endothelial cells dramatically increased the production of NO breakdown products. nih.govnih.gov Isolated carotid arteries from Rcn2-/- mice showed increased sensitivity to acetylcholine-induced NO-mediated relaxant responses compared to wild-type mice. nih.gov This indicates that RCN2 may limit NO bioavailability, contributing to vasoconstriction and hypertension. Additionally, reduced superoxide (B77818) production was observed in the aorta of Rcn2 knockout mice infused with angiotensin II, suggesting another potential mechanism by which RCN2 affects blood pressure through influencing oxidative stress and NO bioavailability. nih.gov Associations between genetic variants near the RCN2 gene and blood pressure have also been observed in human meta-data sets. nih.govmdpi.com
The following table summarizes some key findings regarding RCN1 and RCN2 in hypertension:
| This compound Subtype | Model System | Key Finding | Proposed Mechanism | Source |
| RCN1 | Cultured Cardiomyocytes | Negative modulator of hypertrophy; Overexpression impedes hypertrophy. | Inhibition of the RAF/MEK signaling pathway. | oup.com |
| RCN2 | Mouse Model (Rcn2-/-) | Lower basal blood pressure; Attenuates angiotensin II-induced hypertension. | May regulate blood pressure through actions on endothelial NO synthase; Influences NO bioavailability and superoxide production. | nih.govnih.govmdpi.com |
| RCN2 | Human Cohort | Trend toward association between circulating RCN2 and blood pressure. | Genetic variants near RCN2 associated with blood pressure. | mdpi.com |
Role in Protein Misfolding Diseases (e.g., Cystic Fibrosis, Liver Disease)
This compound, particularly this compound 3 (RCN3), has been linked to the processes of protein folding within the ER and shows connections to diseases characterized by improper protein folding, such as cystic fibrosis and certain forms of liver disease. abcam.com
RCN3 is a calcium-binding protein located in the ER that is understood to assist in proper protein folding, a process critical for cellular function. abcam.com It is involved in pathways such as the endoplasmic reticulum-associated degradation (ERAD) pathway and the unfolded protein response (UPR), which are crucial for managing protein misfolding and cellular stress. abcam.com Within these pathways, RCN3 can interact with other calcium-binding proteins like calreticulin (B1178941) and calnexin, which are also involved in calcium binding and protein folding. abcam.com
In the context of cystic fibrosis, which is often triggered by defective folding and export of the cystic fibrosis transmembrane conductance regulator (CFTR) protein from the ER, RCN3's role in stabilizing protein folding pathways is of interest. abcam.comgoogle.com Misfolding of proteins like CFTR can lead to their premature degradation rather than trafficking to the plasma membrane. google.comwjgnet.com RCN3 may interact with proteins such as BiP/GRP78, which are involved in maintaining proper protein conformation. abcam.com By influencing these protein folding pathways, RCN3 potentially impacts the progression and severity of conditions like cystic fibrosis and some liver diseases that involve protein misfolding. abcam.com
Associations with Genetic Syndromes (e.g., Bardet-Biedl Syndrome, Developmental and Epileptic Encephalopathy)
Based on the available search results, there is no information directly linking this compound to Bardet-Biedl Syndrome or Developmental and Epileptic Encephalopathy. Bardet-Biedl Syndrome is described as a rare autosomal recessive ciliopathy caused by mutations in various BBS genes, leading to dysfunction of primary cilia. researchgate.neterknet.orgnih.govnih.govfightingblindness.org The provided information does not indicate any association between this compound and the genetic or cellular mechanisms underlying these specific syndromes.
Regulation of Reticulocalbin Expression and Activity
Transcriptional and Translational Control Mechanisms
While specific transcriptional and translational control mechanisms for reticulocalbin are not extensively detailed in the provided search results, the data points to regulation at the mRNA and protein level under various conditions. For instance, in non-small cell lung cancer (NSCLC) cells, osteoblast-conditioned medium enhances the expression of this compound 1 (RCN1). nih.gov Conversely, in human cardiac fibroblasts, profibrotic molecules like aldosterone, galectin-3, and cardiotrophin-1 lead to a downregulation of this compound 3 (RCN3) at the protein level, with no effect observed at the transcript level for aldosterone. d-nb.infogenecards.orguniprot.org This suggests that for RCN3 in this context, regulation likely occurs at the translational or post-translational level. Furthermore, studies in glioblastoma have shown that knockdown of RCN3 using shRNA or gRNA leads to alterations in the expression of genes related to translation and ribosome formation, indicating a potential feedback loop or broader role for RCN3 in regulating protein synthesis. mdpi.com
Regulation by Extracellular Signals and Cytokines (e.g., TNF-α, Aldosterone, Galectin-3, Cardiotrophin-1)
The expression and localization of this compound are significantly influenced by a variety of extracellular signals and cytokines.
TNF-α: The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) has been shown to upregulate the cell surface expression of RCN1 on bone-marrow endothelial cells. nih.gov This suggests a role for RCN1 in inflammatory responses and cellular adhesion in the bone microenvironment. nih.govoup.com
Aldosterone, Galectin-3, and Cardiotrophin-1: In the context of cardiac fibrosis, the profibrotic molecules aldosterone, galectin-3, and cardiotrophin-1 have been identified as key regulators of the this compound family. d-nb.info Proteomic analysis of human cardiac fibroblasts revealed that aldosterone, galectin-3, and cardiotrophin-1 all lead to a downregulation of RCN3. d-nb.infonih.govnih.gov Specifically, galectin-3 was found to decrease the expression of both RCN1 and RCN3, while cardiotrophin-1 decreased RCN2 levels. d-nb.info This downregulation of RCN3 appears to be a common mechanism through which these molecules promote collagen production, a hallmark of fibrosis. d-nb.infonih.gov Treatment with recombinant RCN3 was able to counteract the profibrotic effects of these molecules. d-nb.info
Table 1: Regulation of this compound by Extracellular Signals and Cytokines
| Regulator | This compound Isoform | Effect on Expression/Activity | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| TNF-α | RCN1 | Upregulates cell surface expression | Bone-marrow endothelial cells | nih.govoup.com |
| Aldosterone | RCN3 | Downregulates protein expression | Human cardiac fibroblasts | d-nb.infonih.govnih.gov |
| Galectin-3 | RCN1, RCN3 | Downregulates protein expression | Human cardiac fibroblasts | d-nb.info |
| Cardiotrophin-1 | RCN2 | Downregulates protein expression | Human cardiac fibroblasts | d-nb.info |
Influence of Cellular Stress Conditions (e.g., Hypoxia, Oxidative Stress, ER Stress)
Cellular stress conditions, particularly those affecting the endoplasmic reticulum, significantly impact this compound expression and function.
ER Stress: this compound 1 (RCN1) plays a crucial role in cell survival during ER stress. mdpi.comresearchgate.netnih.gov Its expression is associated with promoting cell viability under ER stress conditions. mdpi.comresearchgate.netnih.gov Knockdown of RCN1 can induce ER stress, leading to apoptosis in cancer cells. nih.govtandfonline.com This is mediated through the upregulation of ER stress markers such as GRP78, CHOP, IRE1α, PERK, and ATF4. nih.govtandfonline.com Conversely, high expression of RCN1, driven by factors like EGFRvIII, helps cells survive ER stress by inactivating ER stress markers like ATF4 and ATF6. mdpi.comnih.govnih.gov
This compound 3 (RCN3) is also implicated in the ER stress response. abcam.com Deletion of RCN3 in alveolar epithelial cells leads to enhanced ER stress and apoptosis. mdpi.com Knockdown of RCN3 in glioblastoma stem cells results in the upregulation of ER stress genes like BiP, XBP1, and ATF4. mdpi.com
Oxidative Stress: While direct regulation of this compound by oxidative stress is not explicitly detailed in the provided results, the interplay between ER stress and oxidative stress is well-established. frontiersin.orgfrontiersin.orgmdpi.com Given this compound's role in managing ER stress, it is plausible that its expression and activity are indirectly influenced by conditions of high oxidative stress that can trigger the unfolded protein response and subsequent ER stress.
Regulation by Receptor Tyrosine Kinase Pathways (e.g., EGFR/EGFRvIII)
The epidermal growth factor receptor (EGFR) and its constitutively active variant, EGFRvIII, are key regulators of RCN1 expression, particularly in the context of glioblastoma. mdpi.comnih.gov
EGFR and EGFRvIII: Studies have demonstrated a strong correlation between the expression of EGFR or EGFRvIII and high levels of RCN1 in glioblastoma cells. mdpi.comresearchgate.netnih.gov This regulation appears to be independent of the kinase activity of EGFR/EGFRvIII. mdpi.comnih.gov The upregulation of RCN1 by EGFRvIII promotes cell survival during ER stress, contributing to the poor prognosis associated with EGFRvIII-expressing glioblastomas. mdpi.comresearchgate.netnih.gov This pro-survival mechanism involves the RCN1-mediated inactivation of the ER stress markers ATF4 and ATF6. mdpi.comnih.gov
This compound 2 (RCN2) has also been shown to regulate the EGFR/ERK signaling pathway in oral squamous cell carcinoma, promoting proliferation and migration. researchgate.netajol.info
Table 2: Regulation of this compound by Receptor Tyrosine Kinase Pathways
| Regulator | This compound Isoform | Effect on Expression/Activity | Cell/Tissue Type | Key Downstream Effects | Reference |
|---|---|---|---|---|---|
| EGFR/EGFRvIII | RCN1 | Upregulates expression | Glioblastoma cells | Promotes cell survival during ER stress by inactivating ATF4 and ATF6 | mdpi.comresearchgate.netnih.govnih.gov |
| RCN2 | - | Regulates EGFR/ERK pathway | Oral squamous cell carcinoma | Promotes proliferation and migration | researchgate.netajol.info |
Influence of Extracellular Vesicles and Secreted Factors
Recent research has highlighted the role of extracellular vesicles (EVs) and other secreted factors in modulating this compound expression and function in recipient cells.
Extracellular Vesicles: RCN1 has been identified within extracellular vesicles derived from osteoblasts. nih.govnih.gov These EVs can transfer RCN1 to non-small cell lung cancer (NSCLC) cells, enhancing their proliferation and migration by suppressing ER stress. nih.govnih.gov The presence of this compound proteins, including RCN1 and RCN3, in osteoblast-derived vesicles suggests a mechanism for intercellular communication within the bone microenvironment. frontiersin.org In diabetic nephropathy, exosomal microRNAs can downregulate RCN3 expression in recipient cells, contributing to ER stress. researchgate.net
Secreted Factors: Osteoblast-conditioned medium, which contains a variety of secreted factors including RCN1, can enhance the expression of RCN1 in NSCLC cells and promote their proliferation and migration. nih.govnih.gov This indicates that this compound can act as a secreted factor that influences the behavior of neighboring cells.
Compound and Gene Name Table
| Name | Full Name | Reference |
| This compound 1 (RCN1) | This compound 1 | nih.govnih.govoup.comtandfonline.comnih.govgenecards.orgwikipedia.org |
| This compound 2 (RCN2) | This compound 2 | d-nb.inforesearchgate.netajol.infophysiology.orgnih.gov |
| This compound 3 (RCN3) | This compound 3 | d-nb.infogenecards.orguniprot.orgmdpi.comnih.govnih.govabcam.comphysiology.org |
| TNF-α | Tumor Necrosis Factor-alpha | nih.govoup.com |
| Aldosterone | Aldosterone | d-nb.infogenecards.orguniprot.orgnih.govnih.govresearchgate.net |
| Galectin-3 | Galectin-3 | d-nb.infonih.govnih.govmdpi.comthermofisher.com |
| Cardiotrophin-1 | Cardiotrophin-1 | d-nb.infonih.govnih.gov |
| EGFR | Epidermal Growth Factor Receptor | mdpi.comnih.govresearchgate.netajol.info |
| EGFRvIII | Epidermal Growth Factor Receptor variant III | mdpi.comresearchgate.netnih.govnih.govdntb.gov.ua |
| GRP78 | Glucose-Regulated Protein 78 (also known as BiP) | nih.govtandfonline.com |
| CHOP | C/EBP Homologous Protein | nih.govtandfonline.com |
| IRE1α | Inositol-Requiring Enzyme 1 alpha | nih.govtandfonline.com |
| PERK | Protein Kinase R-like Endoplasmic Reticulum Kinase | nih.govtandfonline.com |
| ATF4 | Activating Transcription Factor 4 | mdpi.comnih.govnih.govtandfonline.com |
| ATF6 | Activating Transcription Factor 6 | mdpi.comnih.govnih.gov |
| XBP1 | X-Box Binding Protein 1 | mdpi.com |
| BiP | Binding Immunoglobulin Protein (also known as GRP78) | mdpi.com |
Advanced Research Methodologies and Experimental Model Systems in Reticulocalbin Studies
Genetic Manipulation Techniques
Genetic manipulation has been a cornerstone in understanding the specific functions of reticulocalbin. By precisely altering its expression, researchers can observe the resulting phenotypic changes in cells and organisms.
Gene Knockout Models (e.g., Conditional Knockout Mice)
To investigate the in vivo roles of this compound, researchers have developed gene knockout models. Conditional knockout mice, for instance, allow for the deletion of a specific this compound gene in a tissue-specific or time-dependent manner. This approach overcomes the potential embryonic lethality that might occur with a constitutive knockout of an essential gene.
A notable example is the study of this compound 3 (Rcn3), where a selective deletion of Rcn3 in the alveolar epithelial cells of mice was achieved. This model was crucial in demonstrating the role of Rcn3 in the alveolar inflammatory response to pulmonary infection. By using a doxycycline-inducible system, researchers could control the timing of the gene deletion, providing precise insights into the protein's function in adult tissues under specific pathological conditions.
Gene Silencing (e.g., shRNA, siRNA) and Gene Overexpression Approaches
Gene silencing techniques, such as short hairpin RNA (shRNA) and small interfering RNA (siRNA), are widely used to transiently or stably reduce the expression of this compound in cell lines. These methods involve introducing small RNA molecules that are complementary to the this compound mRNA, leading to its degradation and a subsequent decrease in protein levels.
Conversely, gene overexpression approaches are used to increase the levels of this compound to study the effects of its abundance. This is typically achieved by transfecting cells with a vector containing the this compound gene.
In studies of nasopharyngeal carcinoma (NPC), both siRNA-mediated knockdown and vector-based overexpression of this compound-1 (RCN1) have been employed. For instance, delivery of si-RCN1 into NPC cells was used to evaluate the impact of reduced RCN1 expression on drug sensitivity. nih.gov Similarly, shRNA delivered via lentiviral vectors has been used to create stable RCN1-depleted non-small cell lung cancer (NSCLC) cell lines to study its role in tumor progression. nih.gov
CRISPR/Cas9 Gene Editing Applications
The CRISPR/Cas9 system represents a powerful and precise tool for genome editing that has the potential to be applied to this compound research. This technology allows for the targeted disruption (knockout) or specific modification of the this compound gene within the genome. While the broader applications of CRISPR/Cas9 in generating knockout cell lines and animal models are well-established, specific published studies detailing the use of this technology to functionally analyze the this compound gene are not yet widely available in the current body of scientific literature. The precision of CRISPR/Cas9 could, for example, be used to create specific point mutations to study the importance of particular domains of the this compound protein, offering a more nuanced understanding than simple gene knockout or overexpression.
In Vitro Cellular Assays
A variety of in vitro assays are employed to assess the functional consequences of altered this compound expression on cellular behavior. These assays provide quantitative data on fundamental cellular processes.
Cell Proliferation and Viability Assays (e.g., CCK-8, Colony Formation)
To determine the effect of this compound on cell growth, researchers utilize cell proliferation and viability assays. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay that measures the metabolic activity of viable cells, which is proportional to the cell number.
The colony formation assay, also known as a clonogenic assay, assesses the ability of a single cell to undergo sufficient proliferation to form a colony. researchgate.net This long-term assay provides insight into the reproductive integrity of cells following genetic manipulation of this compound.
In a study on non-small cell lung cancer (NSCLC) cells, both MTT (a similar tetrazolium-based assay to CCK-8) and colony formation assays were used to demonstrate the role of this compound-1 (RCN1). nih.gov Depletion of RCN1 using shRNA led to a decrease in both cell viability and the number of colonies formed, indicating that RCN1 is required for the proliferation of these cells. nih.gov
| Cell Line | Experimental Condition | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| NCI-H1299 (NSCLC) | shRNA-mediated RCN1 depletion | MTT Assay | Decreased cell viability | nih.gov |
| NCI-H1299 (NSCLC) | shRNA-mediated RCN1 depletion | Colony Formation Assay | Reduced number of colonies | nih.gov |
| NCI-H460 (NSCLC) | Culture with osteoblast-conditioned medium (high in RCN1) | MTT Assay | Increased cell viability | nih.gov |
| NCI-H460 (NSCLC) | Culture with osteoblast-conditioned medium (high in RCN1) | Colony Formation Assay | Increased number of colonies | nih.gov |
Cell Migration and Invasion Assays (e.g., Wound Healing, Transwell)
To investigate the role of this compound in cell motility, wound healing and Transwell assays are commonly performed. The wound healing assay, or scratch assay, involves creating a "wound" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.
The Transwell migration assay, also known as the Boyden chamber assay, uses a permeable membrane to separate a cell suspension from a chemoattractant. The number of cells that migrate through the pores of the membrane towards the chemoattractant is quantified. A variation of this assay, the Transwell invasion assay, includes a layer of extracellular matrix on the membrane, requiring cells to actively degrade this barrier to migrate, thus measuring their invasive potential.
Studies on NSCLC cells have utilized both wound healing and Transwell assays to show that depletion of this compound-1 (RCN1) inhibits cell migration. nih.gov Conversely, an increase in RCN1 expression was associated with enhanced migratory capabilities. nih.gov
| Cell Line | Experimental Condition | Assay | Observed Effect on Migration/Invasion | Reference |
|---|---|---|---|---|
| NCI-H1299 (NSCLC) | shRNA-mediated RCN1 depletion | Wound Healing Assay | Increased wound area (inhibited migration) | nih.gov |
| NCI-H1299 (NSCLC) | shRNA-mediated RCN1 depletion | Transwell Migration Assay | Decreased number of migrated cells | nih.gov |
| NCI-H1299 (NSCLC) | Culture with osteoblast-conditioned medium (high in RCN1) | Wound Healing Assay | Reduced percentage of wound area (promoted migration) | nih.gov |
| NCI-H460 (NSCLC) | Culture with osteoblast-conditioned medium (high in RCN1) | Transwell Migration Assay | Increased number of migrated cells | nih.gov |
Apoptosis and Necroptosis Induction and Measurement
In the study of this compound, particularly this compound-1 (RCN1), a key area of investigation is its role in modulating programmed cell death pathways, namely apoptosis and necroptosis. Research methodologies in this area focus on inducing and quantifying these distinct forms of cell death in response to altered this compound expression.
Downregulation of RCN1 has been shown to differentially trigger apoptosis and necroptosis depending on the cellular context, as observed in human prostate cancer (PCa) cell lines. nih.govnih.gov For instance, depleting endogenous RCN1 can lead to a caspase-dependent apoptotic process in DU145 prostate cancer cells. nih.gov Conversely, in LNCaP prostate cancer cells, RCN1 knockdown predominantly results in necroptosis. nih.govnih.gov This differential outcome highlights the complexity of RCN1's role in cell survival.
The induction of these cell death pathways is often linked to endoplasmic reticulum (ER) stress, evidenced by the upregulation of markers like GRP78 and the activation of the PERK signaling pathway. nih.gov Measurement and confirmation of apoptosis versus necroptosis involve a combination of techniques. Cell cycle analysis is used to observe shifts in cell cycle phases, such as S-phase or G2/M-phase arrest, following RCN1 knockdown. nih.govnih.gov The induction of apoptosis is typically confirmed by assays that detect caspase activity, as caspases are central executioners of this pathway. nih.gov Further molecular investigation into the mechanisms reveals that RCN1 depletion can activate Phosphatase and Tensin Homolog (PTEN), which subsequently inactivates the survival kinase AKT, thereby promoting apoptosis. nih.govnih.gov In contrast, the induction of necroptosis in response to RCN1 loss is linked to the activation of CaMKII (Calcium/calmodulin-dependent protein kinase II). nih.govnih.gov
In studies on nasopharyngeal carcinoma, RCN1 knockdown was found to promote ER stress-induced apoptosis, which was measured by detecting markers such as cleaved-caspase3 (c-caspase3) and C/EBP homologous protein (CHOP). nih.gov
| Cell Line | RCN1 Manipulation | Primary Cell Death Pathway | Key Molecular Events | Measurement Techniques |
| DU145 (Prostate Cancer) | Knockdown (siRCN1) | Apoptosis (Caspase-dependent) | PTEN elevation, AKT inactivation | Cell Cycle Analysis, Apoptosis Assays (e.g., Annexin V) |
| LNCaP (Prostate Cancer) | Knockdown (siRCN1) | Necroptosis | CaMKII activation | Cell Cycle Analysis, Cell Viability Assays |
| 5-8F (Nasopharyngeal Carcinoma) | Knockdown (siRCN1) | Apoptosis (ER Stress-induced) | PERK-CHOP pathway activation | TUNEL Assay, Immunohistochemistry for c-caspase3 and CHOP |
Phagocytosis Functional Assays
This compound-1 (RCN1) has been identified as a crucial ligand in the process of phagocytosis, particularly by microglia, the resident immune cells of the central nervous system. proteomicsdb.orgnih.gov Functional assays designed to study this role are central to understanding how apoptotic cells are cleared in tissues. These assays typically involve co-culturing phagocytic cells with target cells (often apoptotic) and measuring the extent of engulfment. proteomicsdb.orgnih.gov
A common experimental model uses the BV-2 microglial cell line or the J774 macrophage cell line as the phagocytes. proteomicsdb.orgnih.gov The target cells are frequently Neuro-2A neuroblastoma cells, which are induced to undergo apoptosis using agents like etoposide. proteomicsdb.orgnih.gov To visualize and quantify phagocytosis, the apoptotic target cells are labeled with a pH-sensitive fluorescent dye, such as pHrodo succinimidyl ester. proteomicsdb.org This dye is non-fluorescent at neutral pH but becomes brightly fluorescent in the acidic environment of the phagosome, thus ensuring that only internalized cells are detected. proteomicsdb.org
The assay proceeds by incubating the phagocytes with the labeled apoptotic neurons in the presence or absence of purified RCN1 protein. nih.gov The results are then analyzed using confocal microscopy to visualize the fluorescent signals within the phagocytes. nih.gov Quantification is performed by calculating the percentage of phagocytic cells that have engulfed one or more apoptotic bodies. nih.gov Studies have demonstrated that secreted RCN1 preferentially binds to the surface of apoptotic neurons, but not healthy ones, and that the addition of purified RCN1 stimulates the phagocytosis of these apoptotic cells by both microglia and macrophages. proteomicsdb.orgnih.govnih.gov
To confirm that the engulfment occurs via the canonical phagocytosis pathway, researchers perform co-localization studies. For instance, after allowing phagocytosis to occur, cells are stained for phagosome markers like Rab7. nih.govnih.gov Confocal microscopy is then used to show that the fluorescent signal from the engulfed apoptotic cells co-localizes with the Rab7 marker, confirming their delivery to phagosomes. nih.govnih.gov
| Assay Component | Example | Purpose |
| Phagocytic Cell Type | BV-2 microglia, J774 macrophages | To act as the engulfing cells. |
| Target Cell Type | Neuro-2A neuroblastoma cells | To serve as the particles to be engulfed. |
| Apoptosis Inducer | Etoposide | To induce programmed cell death in target cells, mimicking physiological conditions for clearance. |
| Labeling Reagent | pHrodo succinimidyl ester | To fluorescently label target cells for visualization; fluorescence activates in the acidic phagosome, confirming internalization. |
| Exogenous Protein | Purified GST-Rcn1 | To test the direct effect of this compound on the rate of phagocytosis. |
| Detection Method | Confocal Microscopy | To visualize and quantify the number of engulfed cells. |
| Validation Marker | Anti-Rab7 Antibody | To confirm that engulfed cells are trafficked to phagosomes. |
Reporter Gene Assays for Pathway Activity
Reporter gene assays are versatile and powerful tools used to study the activity of signaling pathways and the regulation of gene expression. youtube.comyoutube.com These assays work by linking a specific transcriptional response element—a DNA sequence that is recognized by a particular transcription factor—to a reporter gene that produces an easily measurable signal. youtube.com When the signaling pathway of interest is activated, it leads to the binding of its downstream transcription factor to the response element, driving the expression of the reporter gene. youtube.com The resulting signal, which can be luminescent or fluorescent, is proportional to the level of pathway activation. nih.gov
Commonly used reporter proteins include luciferase and Green Fluorescent Protein (GFP). youtube.com Luciferase-based systems are highly sensitive due to the enzymatic reaction that produces light, resulting in a high signal-to-noise ratio with minimal background autofluorescence. nih.gov
In the context of this compound, a calcium-binding protein residing in the endoplasmic reticulum, several signaling pathways are of potential interest for investigation using reporter assays. nih.gov For example, since RCN1 depletion has been shown to induce ER stress and activate the PERK pathway, a reporter assay could be designed to measure the activity of transcription factors downstream of ER stress, such as ATF4 or CHOP. nih.govnih.gov Similarly, given this compound's role in calcium homeostasis, reporter systems that measure the activity of calcium-responsive transcription factors like NFAT (Nuclear Factor of Activated T-cells) or CREB (cAMP response element-binding protein) could be employed. nih.govnih.gov Furthermore, as ER stress and calcium signaling are known to intersect with inflammatory pathways, an NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) reporter assay could be used to determine if changes in this compound expression affect this critical inflammatory signaling pathway. nih.govbpsbioscience.comelifesciences.org
While these applications are theoretically relevant to the known functions of this compound, the direct use of reporter gene assays to specifically measure this compound-mediated pathway activity is not extensively documented in the available research literature. However, the methodology remains a highly applicable and potent approach for future studies aiming to dissect the precise signaling cascades regulated by this protein.
Protein Analysis Techniques
Immunoblotting and Densitometric Quantification
Immunoblotting, commonly known as Western blotting, is a fundamental technique for detecting and quantifying specific proteins within a complex mixture, such as a cell lysate. mdpi.com The method involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using specific antibodies to identify the protein of interest. reactome.org This technique is routinely applied in this compound research to determine how the expression of RCN1 or other related proteins changes under different experimental conditions. nih.gov
For quantitative analysis, the signal intensity of the protein band on the immunoblot is measured using densitometry. caymanchem.commdpi.com This process requires careful attention to several factors to ensure linearity and accuracy, such as ensuring that the amount of protein loaded is within the linear range of detection for both the target protein and the loading control. mdpi.comembopress.org A loading control—typically a ubiquitously expressed housekeeping protein like GAPDH, tubulin, or actin—is used to normalize the data, correcting for variations in protein loading between lanes. reactome.org
In studies of this compound, immunoblotting has been used to:
Confirm RCN1 knockdown or overexpression: After treating cells with siRNA targeting RCN1 or with an RCN1 expression vector, immunoblotting is the standard method to verify the successful depletion or increase of the RCN1 protein. nih.gov
Analyze downstream signaling pathways: Researchers have used immunoblotting to measure changes in the expression and phosphorylation status of key signaling proteins following RCN1 manipulation. For example, in prostate cancer cells, the technique was used to show that RCN1 depletion leads to decreased levels of phosphorylated AKT. nih.gov In nasopharyngeal carcinoma, it was used to demonstrate the activation of the PERK-CHOP signaling pathway, a marker of ER stress. nih.gov
Densitometric quantification of the resulting bands allows for a semi-quantitative comparison of protein levels across different samples, providing crucial data on the molecular consequences of altering this compound expression. reactome.orgcaymanchem.com
Immunohistochemistry and Immunofluorescence for Localization
Immunohistochemistry (IHC) and immunofluorescence (IF) are antibody-based imaging techniques used to visualize the presence and location of specific proteins within cells and tissues. bpsbioscience.comnih.gov These methods are invaluable for understanding a protein's subcellular localization and its expression pattern in the broader context of tissue architecture. youtube.com The core principle for both techniques involves using a primary antibody that specifically binds to the target protein (e.g., this compound). This is followed by a secondary antibody, which recognizes the primary antibody and is conjugated to either an enzyme (for IHC) or a fluorophore (for IF). bpsbioscience.com
Immunohistochemistry (IHC): In IHC, the enzyme conjugated to the secondary antibody (like horseradish peroxidase) catalyzes a reaction that produces a colored precipitate at the site of the antigen. bpsbioscience.com This allows for visualization with a standard light microscope. IHC is widely used in pathology and has been applied in this compound studies to examine protein expression in tumor tissues. For example, in nasopharyngeal carcinoma tissue from xenograft models, IHC was used to detect the expression of apoptosis markers like c-caspase3 and CHOP to confirm that RCN1 knockdown in vivo leads to increased apoptosis. nih.gov
Immunofluorescence (IF): In IF, the fluorophore on the secondary antibody emits light of a specific wavelength when excited by a laser, which can be captured by a fluorescence or confocal microscope. nih.gov IF offers high resolution and the ability to label multiple proteins simultaneously with different colored fluorophores (multiplexing), making it ideal for co-localization studies. bpsbioscience.com While a primary application is to determine the subcellular compartment where a protein resides, it can also be used to observe the spatial relationship between different proteins. For instance, in phagocytosis assays, IF could be used to visualize the localization of RCN1 on the surface of apoptotic cells relative to phagocytic receptors on microglia.
Both techniques provide critical spatial information that complements the quantitative data obtained from methods like immunoblotting. researchgate.net
Proteomic Profiling (e.g., 2-DE, MALDI-TOF)
Proteomic profiling encompasses a set of large-scale techniques used to identify and quantify the entire complement of proteins (the proteome) present in a cell, tissue, or organism at a specific time. nih.gov These powerful, unbiased approaches are instrumental in discovering novel protein markers and understanding global changes in protein expression in response to a particular condition. embopress.org Methods like two-dimensional gel electrophoresis (2-DE) combined with Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are classic proteomics workflows.
Two-Dimensional Gel Electrophoresis (2-DE): This technique separates complex protein mixtures based on two independent properties. In the first dimension, proteins are separated by their isoelectric point (pI), and in the second dimension, they are separated by their molecular weight. The result is a gel with proteins distributed as individual spots.
MALDI-TOF Mass Spectrometry (MS): After separation by 2-DE, individual protein spots of interest can be excised from the gel and digested into smaller peptides, typically with trypsin. The masses of these peptides are then precisely measured using MALDI-TOF MS. This process generates a "peptide mass fingerprint" (PMF), a unique set of peptide masses that can be compared against protein databases to unambiguously identify the original protein. nih.gov More advanced tandem mass spectrometry (MALDI-TOF/TOF) can further fragment individual peptides to obtain sequence information, increasing the confidence of the identification. researchgate.net
In the context of this compound research, proteomic profiling has been used to identify RCN1 as a differentially expressed protein in disease states. For example, a recent study used mass spectrometry to analyze proteins secreted by osteoblast-conditioned medium that regulate non-small cell lung cancer. nih.gov This proteomic analysis identified RCN1 as one of the key proteins involved, which was then validated by further functional studies. nih.gov Such discovery-based proteomic approaches are critical for identifying the roles of proteins like this compound in complex biological processes and for uncovering novel therapeutic targets.
Protein-Protein Interaction Analysis (e.g., Co-immunoprecipitation, Phage Display)
The functional roles of this compound are often mediated through its interaction with other proteins. Identifying these interacting partners is crucial for elucidating the molecular pathways in which this compound participates. Methodologies such as co-immunoprecipitation are standard for confirming these interactions within a cellular context.
Co-immunoprecipitation (Co-IP) is a widely used technique to study protein-protein interactions in vivo. nih.govmetwarebio.com This method involves using a specific antibody to isolate a target protein (the "bait," e.g., this compound-1) from a cell lysate. metwarebio.comnih.gov If the target protein is part of a stable complex, its binding partners ("prey") will be captured along with it. nih.govnih.gov The entire complex is then pulled down using antibody-binding beads (such as Protein A/G Sepharose), and the co-precipitated proteins can be identified by techniques like Western blotting. nih.govnih.gov This approach allows for the confirmation of interactions occurring under near-native physiological conditions. metwarebio.com While direct Co-IP studies detailing specific this compound interactions were not prominent in the reviewed literature, this methodology is fundamental for validating potential partners identified through other means. For instance, after a eukaryotic expression screen identified this compound 1 (RCN1) as a potential negative regulator of B-RAF activation, Co-IP would be a logical next step to confirm a direct or indirect physical interaction between RCN1 and B-RAF within cardiomyocytes. oup.com
Phage display is another powerful technique for identifying protein-protein interactions, though its application in this compound-specific research is not widely documented in available literature. This method uses bacteriophages to display a vast library of peptides or proteins on their surface. This library can be screened against a purified "bait" protein (like this compound) to identify which displayed proteins bind to it.
Transcriptomic Analysis
Analyzing the transcript levels of this compound genes (RCN1, RCN2, RCN3) provides critical insights into their regulation during physiological and pathological processes. Various methodologies are employed to quantify mRNA expression, each with distinct applications.
Quantitative Real-Time PCR (RT-qPCR)
Quantitative Real-Time PCR (RT-qPCR) is a highly sensitive and specific method for measuring mRNA levels and is frequently used in this compound studies. gene-quantification.devu.edu.au The process involves reverse transcribing RNA into complementary DNA (cDNA), which then serves as a template for PCR amplification. vu.edu.au The amplification is monitored in real-time using fluorescent dyes. gene-quantification.de
This technique has been instrumental in linking this compound expression to disease states.
In non-small cell lung cancer (NSCLC), RT-PCR was used to measure RCN1 mRNA levels in cell lines, revealing that osteoblast-conditioned medium increased RCN1 expression. nih.gov
In studies of nasopharyngeal carcinoma (NPC), RT-qPCR determined that RCN1 was highly expressed in NPC tissues and cell lines compared to normal tissues. nih.gov
In vascular biology, researchers used real-time PCR to show that treatment with High-Density Lipoprotein (HDL) suppressed the expression of Rcn2 mRNA in endothelial cells. bohrium.com
Below is a table of primer sequences used in RT-qPCR for the analysis of this compound-1 (RCN1) and related genes in NPC research. nih.gov
| Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| RCN1 | GACGAGCAGGAAGAGAAAGAG | GTTGAGGTTCTTGAGGCTCAT |
| ATF4 | GTTCTCCAGCGACAAGGCTA | AGGTCATCTGGTCGAACTCG |
| EDEM1 | TGGATTGGCCTTTACCAAGG | GCTGTGAAGGACAAAGAGCC |
| GRP78 | GGTGTGTCCGTTGATGAAGA | GCTGGTTGGATGATGTCTGA |
| CHOP | CCTGCCTTTCACCTTGGAGA | TGGATGAGATATAGGTGGTG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Data sourced from a study on nasopharyngeal carcinoma. nih.gov
RNA Sequencing (RNA-seq)
RNA Sequencing (RNA-seq) is a high-throughput technology that provides a comprehensive and unbiased view of the entire transcriptome. Unlike qPCR, which targets specific genes, RNA-seq can quantify the expression of all genes simultaneously, discover novel transcripts, and identify alternative splicing events. The methodology involves isolating RNA, converting it to a library of cDNA fragments, and sequencing them on a next-generation platform. youtube.comspringernature.com While the reviewed literature did not highlight specific, large-scale RNA-seq studies focused on this compound, this technique is invaluable for hypothesis-free discovery. For example, performing RNA-seq on cells after RCN1 knockdown could reveal global changes in gene expression, uncovering entire pathways regulated by this compound. youtube.com
Microarray-Based Gene Expression Screening
Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes. In this technique, a collection of microscopic DNA spots (probes) corresponding to known genes is attached to a solid surface. Labeled cDNA from experimental samples is hybridized to the array, and the fluorescence intensity at each spot is measured to determine the expression level of the corresponding gene.
This approach has been successfully used to identify the relevance of this compound in cancer. In a study on nasopharyngeal carcinoma (NPC), microarray-based analysis of gene expression datasets from the Gene Expression Omnibus (GEO) database was used to screen for differentially expressed genes. nih.gov This screening identified this compound-1 (RCN1) as being highly expressed in NPC tissues compared to normal tissues across multiple datasets. nih.gov
| GEO Dataset ID | Description |
|---|---|
| GSE12452 | Comparison of gene expression between NPC tissues and normal nasopharyngeal tissues. |
| GSE64634 | Gene expression profiling of nasopharyngeal carcinoma. |
| GSE34573 | Analysis of gene expression in nasopharyngeal carcinoma biopsies. |
| GSE53819 | Expression data from nasopharyngeal carcinoma cell lines and tissues. |
In Vivo Animal Models
To understand the complex physiological and pathological roles of this compound in a whole-organism context, researchers rely on in vivo animal models, primarily murine models. nih.gov These models allow for the investigation of gene function in a manner that is not possible with in vitro cell cultures.
Murine Models for Disease Pathogenesis Studies (e.g., Cancer Xenografts, Acute Lung Injury, Pulmonary Fibrosis, Cardiac Hypertrophy, Hypertension, Atherosclerosis)
Murine models have been indispensable for elucidating the role of different this compound isoforms in a variety of human diseases.
Cancer Xenografts : To study the role of this compound in cancer progression, researchers often use xenograft models, where human cancer cells are implanted into immunocompromised mice. springernature.com In a study on nasopharyngeal carcinoma (NPC), nude mice were used to demonstrate that knockdown of RCN1 enhanced the sensitivity of NPC cells to the antitumor drug Adriamycin, leading to improved survival in the mice. nih.gov This in vivo model confirmed the findings from cell culture experiments, highlighting RCN1's role in drug resistance. nih.gov
Acute Lung Injury (ALI) : The role of this compound-3 (Rcn3) in the lung's inflammatory response has been studied using conditional knockout mice. physiology.orgnih.gov Researchers generated mice with a selective deletion of Rcn3 in alveolar epithelial cells. physiology.org When ALI was induced by intratracheal administration of lipopolysaccharide (LPS), the Rcn3-deficient mice showed a significantly blunted inflammatory response and reduced lung injury compared to control mice, suggesting Rcn3 plays a pro-inflammatory role in this context. physiology.orgnih.gov
Pulmonary Fibrosis : The bleomycin-induced pulmonary fibrosis model is a standard for studying this disease. thoracic.orgcriver.com Using transgenic mice that allow for the selective deletion of Rcn3 in alveolar epithelial cells in adulthood, researchers found that these Rcn3-deficient mice developed exacerbated pulmonary fibrosis after bleomycin (B88199) treatment. nih.govatsjournals.org This suggests that Rcn3 normally plays a protective role in the lung's response to fibrotic injury. nih.gov
Cardiac Hypertrophy : Animal models of cardiac hypertrophy, often induced by stimuli like phenylephrine, are used to study the molecular changes in the heart. Research has suggested that this compound-1 (RCN1) acts to limit hypertrophic gene expression. oup.com In an animal model where hypertrophy was induced, RCN1 was found to be up-regulated, indicating a potential compensatory mechanism to restrain the hypertrophic response. oup.com
Hypertension : To investigate the function of this compound-2 (Rcn2) in blood pressure regulation, a mouse model with a targeted deletion of the Rcn2 gene was created. nih.govnih.gov These Rcn2 knockout mice exhibited lower basal blood pressure and were protected against hypertension induced by angiotensin II (ANG II). nih.govnih.govresearchgate.net This finding identified Rcn2 as a novel regulator of blood pressure. nih.gov
Atherosclerosis : Rcn2 was first identified as a candidate gene for atherosclerosis susceptibility in mice. nih.govnih.gov Studies using different mouse strains, such as the atherosclerosis-susceptible C57BL/6 (B6) and the resistant C3H strains, showed that the susceptible mice had higher plasma Rcn2 levels. bohrium.comnih.gov Furthermore, in ApoE-deficient mouse models (B6-Apoe−/−), which are prone to developing atherosclerosis, higher Rcn2 levels were observed compared to more resistant strains. nih.gov
| Disease Model | This compound Isoform | Murine Model Type | Key Finding | Reference |
|---|---|---|---|---|
| Cancer (Nasopharyngeal) | RCN1 | Nude mouse xenograft | RCN1 knockdown increases tumor sensitivity to Adriamycin and improves survival. | nih.gov |
| Acute Lung Injury (ALI) | Rcn3 | Conditional knockout (alveolar epithelial cells) | Rcn3 deficiency reduces LPS-induced lung inflammation and injury. | physiology.orgnih.gov |
| Pulmonary Fibrosis | Rcn3 | Conditional knockout (alveolar epithelial cells) | Rcn3 deficiency exacerbates bleomycin-induced pulmonary fibrosis. | nih.govatsjournals.org |
| Cardiac Hypertrophy | RCN1 | Hypertrophy induction model | RCN1 is upregulated and appears to limit hypertrophic gene expression. | oup.com |
| Hypertension | Rcn2 | Gene knockout (Rcn2-/-) | Deletion of Rcn2 lowers blood pressure and attenuates ANG II-induced hypertension. | nih.govnih.gov |
| Atherosclerosis | Rcn2 | Susceptible (e.g., B6-Apoe-/-) vs. Resistant strains | Higher plasma Rcn2 levels are associated with increased atherosclerosis susceptibility. | bohrium.comnih.govnih.gov |
Developmental Models (e.g., Neonatal Lung Development)
The study of this compound's role in developmental biology has been significantly advanced through the use of various experimental model systems. Among these, neonatal lung development has emerged as a critical area of investigation, revealing the indispensable function of specific this compound proteins in the transition to extrauterine life. Animal models, particularly genetically engineered mice, have been instrumental in elucidating the molecular mechanisms governed by this compound during organogenesis.
Murine Models in Neonatal Lung Maturation:
A pivotal developmental model for studying this compound function is the this compound 3 (Rcn3) gene knockout mouse. nih.gov Research using this model has demonstrated that Rcn3 is essential for perinatal lung maturation and neonatal respiratory adaptation. nih.govatsjournals.org Mice with a disruption in the Rcn3 gene are born with grossly normal development but die immediately after birth from respiratory failure. nih.gov This lethal phenotype is a direct result of atelectasis, the collapse of air sacs in the lungs, which points to a critical failure in the functional maturation of the alveolar epithelial type II (AECII) cells during alveogenesis. nih.govatsjournals.org
Detailed analysis of these neonatal mice has revealed a cascade of cellular and molecular defects stemming from Rcn3 deficiency. The immaturity of AECII cells is marked by a significant reduction in the levels of Surfactant Protein A (SP-A) and Surfactant Protein D (SP-D). atsjournals.org Furthermore, there is a disruption in the homeostasis of surfactant phospholipids (B1166683) and disordered lamellar bodies, which are the storage organelles for surfactant in AECII cells. nih.govatsjournals.org In vitro studies using lung epithelial cells from these models have corroborated these findings, showing that Rcn3 deficiency impairs the secretion of surfactant proteins and phospholipids. nih.govatsjournals.org This suggests that the lack of available and functional surfactant is a primary contributor to the respiratory distress observed in Rcn3 knockout mice. atsjournals.org
Interestingly, the reduction in SP-A and SP-D due to Rcn3 deletion occurs at the protein level, not at the transcriptional level, indicating a post-transcriptional role for Rcn3. atsjournals.org This aligns with its known function as an endoplasmic reticulum (ER) lumen protein involved in protein synthesis and secretion. nih.govphysiology.org The phenotype of neonatal lethality due to respiratory failure in Rcn3-deficient mice is similar to that observed in mice lacking Surfactant Protein B (SP-B), highlighting the critical importance of proper surfactant system function for neonatal survival. atsjournals.org
The following table summarizes the key findings from studies on Rcn3 knockout mice in the context of neonatal lung development.
| Feature | Wild-Type Mice | Rcn3 Knockout Mice | Reference |
| Survival at Birth | Normal | Die immediately after birth | nih.gov |
| Respiratory Function | Normal | Atelectasis-induced respiratory distress | nih.govatsjournals.org |
| Alveolar Epithelial Type II (AECII) Cells | Mature | Failure of functional maturation | nih.govatsjournals.org |
| Surfactant Protein A (SP-A) | Normal levels | Dramatically reduced | atsjournals.org |
| Surfactant Protein D (SP-D) | Normal levels | Dramatically reduced | atsjournals.org |
| Surfactant Phospholipids | Normal homeostasis | Disrupted homeostasis | nih.govatsjournals.org |
| Lamellar Bodies | Normal structure | Disordered | nih.govatsjournals.org |
| Surfactant Secretion (in vitro) | Normal | Blunted | nih.govatsjournals.org |
Other Developmental Models:
Beyond the neonatal lung, this compound proteins are studied in other developmental contexts. For instance, this compound 3 has been implicated in postnatal tendon development. nih.gov Studies using genetic mouse models have shown that the loss of Rcn3 in tendons leads to decreased tendon thickness, abnormal maturation of tenocytes (tendon cells), and compromised mechanical properties. nih.gov These effects are associated with alterations in collagen fibrillogenesis, a critical process for the structural integrity of tendons. nih.gov
The study of this compound 1 (RCN1) in various developmental processes has also been noted, with its expression observed in diverse tissues during embryonic development, such as the gastrula and umbilical cord in humans. wikipedia.org
The use of these developmental models continues to be crucial in uncovering the multifaceted roles of the this compound family of proteins in the proper formation and function of various tissues and organs.
Emerging Concepts and Future Research Directions
Unraveling Isoform-Specific Functions and Regulation
The CREC family comprises multiple reticulocalbin isoforms (RCN1, RCN2, RCN3) mdpi.com. While they share structural similarities, particularly the EF-hand calcium-binding motifs, the specific functions and regulatory mechanisms of each isoform are not yet fully elucidated genecards.orgtechscience.com. Future research aims to differentiate the unique roles of RCN1, RCN2, and RCN3 in various cellular contexts and physiological processes. Studies have begun to highlight distinct associations, such as RCN3's involvement in glioblastoma progression and collagen fibrillogenesis, and RCN1's role in sensitivity to chemotherapy and microglial phagocytosis mdpi.comresearchgate.netnih.govresearchgate.netplos.org. Further investigation is needed to understand how the expression, localization, and activity of each isoform are regulated at the transcriptional, translational, and post-translational levels, and how these differences contribute to their specific functions and involvement in disease.
Deciphering Context-Dependent Roles in Health and Disease
Reticulocalbins have been implicated in a range of diseases, including various cancers, nephrogenic systemic fibrosis, anisakiasis, and cardiovascular issues genecards.orgd-nb.infonih.govphysiology.org. The specific role of this compound can vary depending on the cellular and tissue context, as well as the disease state mdpi.com. For instance, RCN1 expression is elevated in several cancers and can influence chemotherapy resistance and apoptosis, while RCN2 has been identified as a regulator of blood pressure nih.govphysiology.org. Research is needed to fully understand how the cellular environment, signaling pathways, and interactions with other proteins dictate the function of reticulocalbins in different health and disease conditions mdpi.com. This includes exploring their involvement in processes like ER stress, unfolded protein response (UPR), inflammation, and extracellular matrix remodeling in a context-specific manner researchgate.netnih.govresearchgate.netmdpi.com.
Further Characterization of Extracellular this compound Functions
Although primarily known as ER-resident proteins, there is evidence suggesting that reticulocalbins, particularly members of the CREC family, can be found in the extracellular space mdpi.complos.org. The functions of extracellular reticulocalbins are not well-understood and represent an important area for future research plos.org. Studies have hinted at potential roles in interacting with extracellular matrix components and influencing cellular processes from outside the cell mdpi.comresearchgate.netplos.org. Further research is required to confirm the presence and localization of different this compound isoforms in the extracellular milieu, identify their binding partners in this compartment, and elucidate the mechanisms by which they exert their effects. This could involve investigating their potential as signaling molecules or their involvement in extracellular matrix organization and cell-cell communication.
Exploration of Novel Interacting Partners and Signaling Pathways
Identifying the proteins and signaling pathways with which reticulocalbins interact is crucial for understanding their molecular functions researchgate.netoncotarget.com. While some interacting partners have been identified, such as mortalin and components of the UPR pathway, a comprehensive interactome for each this compound isoform is still needed techscience.comnih.govresearchgate.netmdpi.com. Future research should focus on employing advanced proteomic techniques to identify novel interacting proteins in different cellular compartments and conditions researchgate.netpnas.org. Furthermore, investigating how reticulocalbins integrate into and modulate various signaling cascades, such as those involved in calcium signaling, ER stress response, and cell proliferation, will provide deeper insights into their regulatory roles techscience.comoup.comnih.govmdpi.commdpi.com. Recent findings indicating that this compound can "switch off" the activity of Protein Serine Kinase H1 (PSKH1), a molecule linked to prostate and other cancers, highlight the potential for discovering novel and significant interactions monash.edu.
Investigation of Post-Translational Regulatory Mechanisms in Detail
Post-translational modifications (PTMs) play a critical role in regulating protein function, localization, and interactions nih.govaptamergroup.com. While some PTMs like N-glycosylation have been noted for this compound 3, a detailed understanding of the full spectrum of PTMs affecting each this compound isoform is lacking abcam.com. Future research should employ advanced mass spectrometry-based approaches to identify and characterize the specific PTMs on reticulocalbins under different physiological and pathological conditions nih.govaptamergroup.com. Furthermore, investigating the enzymes responsible for these modifications and their impact on this compound structure, stability, activity, and interactions will be essential for a complete picture of their regulation portlandpress.com. Understanding PTMs can also provide insights into potential therapeutic targets.
Q & A
Q. What structural features enable reticulocalbin’s calcium-binding function?
this compound contains six EF-hand motifs, conserved calcium-binding domains characterized by 30-amino acid repeats. Despite sequence variations (e.g., glycine substitutions in motifs II, III, and VI), all predicted EF-hands retain oxygen-containing residues critical for Ca²⁺ coordination. Experimental validation involves recombinant protein expression (e.g., MBP fusion systems) and ⁴⁵Ca²⁺ overlay assays to confirm binding capacity . Structural predictions via circular dichroism or crystallography can assess conformational changes caused by sequence deviations .
Q. How can researchers confirm this compound’s endoplasmic reticulum (ER) localization?
Subcellular fractionation coupled with differential centrifugation (e.g., separating ER membranes via high-speed centrifugation) and detergent solubilization (Triton X-100) are standard methods. Immunofluorescence (IF) using antibodies like ab204178, combined with ER markers (e.g., calnexin), provides spatial validation. Co-localization studies in fixed cells (e.g., U-2 OS) using confocal microscopy are recommended .
Q. What methodologies detect this compound expression in human tissues?
Western blot (WB) with validated antibodies (e.g., 27497-1-AP at 1:500–1:2000 dilution) and immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) sections (e.g., human testis or skin tissue) are common. Antigen retrieval using citrate buffer (pH 6) enhances antibody specificity. ELISA kits (e.g., Human RCN1 ELISA) quantify this compound levels in lysates or serum .
Advanced Research Questions
Q. How do sequence variations in this compound’s EF-hand motifs affect calcium binding?
Site-directed mutagenesis of non-conserved residues (e.g., glycine-to-glutamate substitutions in motif III) can test calcium affinity. Comparative ⁴⁵Ca²⁺ blotting and isothermal titration calorimetry (ITC) quantify binding differences. Structural analysis via NMR or X-ray crystallography resolves conformational impacts. Functional assays (e.g., ER calcium flux measurements in CRISPR-edited cell lines) link structural changes to physiological roles .
Q. What experimental approaches study this compound’s role in cancer progression?
Proteomic profiling (e.g., 2D-PAGE coupled with mass spectrometry) identifies this compound overexpression in tumors (e.g., renal cell carcinoma). In vitro models (e.g., TNF-α-treated prostate cancer cells) assess cytokine-mediated regulation. Functional studies using siRNA knockdown or CRISPR-Cas9 evaluate impacts on metastasis, apoptosis, or calcium signaling. Clinical validation involves correlating IHC staining intensity with patient outcomes .
Q. How can discrepancies in this compound’s reported interaction partners be resolved?
Co-immunoprecipitation (Co-IP) with anti-reticulocalbin antibodies (e.g., ab204178) followed by mass spectrometry identifies context-dependent interactomes. Cross-validation using reciprocal IP (e.g., anti-grp75) and proximity ligation assays (PLA) confirms direct interactions. Tissue-specific variations (e.g., arterial vs. cancer cells) should be addressed using matched biological replicates .
Q. What mechanisms link this compound to Hsp27 stabilization?
Co-IP and Förster resonance energy transfer (FRET) validate physical interactions between this compound and Hsp27 at lysine residues 114/115. Cycloheximide chase assays measure Hsp27 half-life changes upon this compound knockdown. Phosphorylation profiling (e.g., phospho-antibody arrays) identifies downstream signaling pathways (e.g., p38-independent PDE regulation) .
Q. How can researchers differentiate this compound’s effects from other ER calcium-binding proteins?
CRISPR-based knockout models (e.g., this compound vs. calreticulin) combined with calcium imaging (e.g., Fluo-4 AM) isolate compartment-specific roles. Transcriptomic analysis (RNA-seq) of ER stress responses (e.g., XBP1 splicing) and proteomic profiling under calcium-depleted conditions further delineate functional redundancy .
Q. What models study TNF-α’s regulation of this compound 1 expression?
Primary endothelial cells or cancer cell lines (e.g., DU145 prostate cancer) treated with TNF-α (10–50 ng/mL for 24–48 hours) are standard. qRT-PCR and luciferase reporter assays (e.g., RCN1 promoter constructs) identify transcriptional regulators. Chromatin immunoprecipitation (ChIP) verifies transcription factor binding (e.g., NF-κB) .
Q. How should antibody validation be conducted for this compound studies?
Include controls such as:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
